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Core Science & Biosynthesis

Foundational

Structural Characterization and Asymmetric Synthesis of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine: A Technical Guide

Executive Summary The precise structural characterization and asymmetric synthesis of chiral allylic amines are critical endeavors in modern drug development. This whitepaper provides an in-depth technical framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization and asymmetric synthesis of chiral allylic amines are critical endeavors in modern drug development. This whitepaper provides an in-depth technical framework for the synthesis and rigorous analytical validation of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine . By leveraging Ellman’s sulfinamide auxiliary chemistry, we establish a self-validating protocol that ensures high enantiomeric excess. Furthermore, we detail the multi-modal characterization logic—encompassing 1D/2D NMR, High-Resolution Mass Spectrometry (HRMS), and chiral chromatography—required to unequivocally confirm the molecular connectivity, isotopic distribution, and absolute configuration of the target molecule.

Strategic Importance of Chiral Allylic Amines

Chiral allylic amines are highly versatile building blocks embedded in numerous biologically active natural products and active pharmaceutical ingredients (APIs)[1]. The presence of the terminal alkene provides a robust handle for downstream functionalization, such as cross-metathesis, epoxidation, or hydroboration. In the specific case of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine, the aromatic ring is functionalized with a bromine atom at the meta position, serving as an ideal orthogonal coupling partner for transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings), while the methoxy group modulates the electronic landscape of the scaffold.

Asymmetric Synthesis via Ellman's Auxiliary

The most reliable method for constructing α-chiral primary amines is the addition of organometallic reagents to chiral N-tert-butanesulfinyl imines, a methodology pioneered by J. A. Ellman[2]. This approach provides exceptional diastereoselectivity and allows for the traceless removal of the chiral auxiliary[3].

G1 A 3-Bromo-5-methoxy benzaldehyde B (R)-t-Butanesulfinamide Ti(OEt)4 A->B C Chiral Sulfinyl Imine B->C D Vinylmagnesium Bromide (Chelation Control) C->D E Diastereopure Sulfinamide D->E F HCl / MeOH Desulfinylation E->F G (1R)-Allylic Amine Target F->G

Figure 1. Step-by-step synthetic workflow for the asymmetric preparation of the (1R)-allylic amine.

Causality in Synthetic Design
  • Imine Condensation: Titanium(IV) ethoxide (Ti(OEt)₄) is selected as both a Lewis acid and a desiccant. Unlike weaker desiccants, Ti(OEt)₄ coordinates to the aldehyde oxygen, increasing its electrophilicity while irreversibly trapping the generated water to prevent equilibrium reversal.

  • Stereocontrolled Grignard Addition: The addition of vinylmagnesium bromide is performed at -78 °C to kinetically trap the highly ordered six-membered cyclic transition state. The magnesium ion chelates both the sulfinyl oxygen and the imine nitrogen, locking the conformation. The bulky tert-butyl group blocks the Re-face, forcing the vinyl nucleophile to attack exclusively from the Si-face, yielding the (R)-configuration at the newly formed C1 stereocenter.

  • Desulfinylation: Cleavage of the sulfinyl group with HCl in methanol cleanly yields the free amine without loss of enantiopurity[4]. The protic solvent facilitates the solvolysis of the sulfinyl group, generating the hydrochloride salt of the primary amine.

Experimental Protocol: Synthesis & Isolation

Step 1: Imine Formation

  • Charge an oven-dried flask with 3-bromo-5-methoxybenzaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

  • Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature under an inert argon atmosphere.

  • Stir for 12 hours. Quench with an equal volume of saturated aqueous NaHCO₃, filter through a Celite pad to remove titanium salts, and concentrate the organic layer.

Step 2: Nucleophilic Addition

  • Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool to -78 °C.

  • Add vinylmagnesium bromide (1.0 M in THF, 2.0 equiv) dropwise over 30 minutes.

  • Stir at -78 °C for 4 hours. Self-Validating Step: Extract a 50 µL aliquot, quench, and analyze via crude ¹H NMR. A diastereomeric ratio (dr) > 95:5 (determined by integrating the tert-butyl signals) confirms successful chiral induction.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Step 3: Auxiliary Cleavage

  • Dissolve the pure diastereomeric sulfinamide in MeOH (0.2 M).

  • Add 4M HCl in dioxane (3.0 equiv) and stir at room temperature for 2 hours.

  • Concentrate the solvent, basify with 1M NaOH, and extract with CH₂Cl₂ to isolate the free (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine.

Structural Characterization & Analytical Validation

To ensure absolute scientific integrity, the structural characterization must operate as a self-validating system where orthogonal analytical techniques corroborate the same molecular truth.

G2 Target (1R)-1-(3-Bromo-5-methoxyphenyl) prop-2-en-1-amine NMR NMR (1H, 13C, 2D) Atomic Connectivity & Environment Target->NMR HRMS HRMS (ESI-TOF) Exact Mass & Isotope Pattern (79Br/81Br) Target->HRMS HPLC Chiral HPLC Enantiomeric Excess (ee > 99%) Target->HPLC VCD VCD / Optical Rotation Absolute Configuration (1R) Target->VCD

Figure 2. Multi-modal analytical logic for the comprehensive structural characterization of the target.

NMR Spectroscopy (Connectivity & Environment)

Nuclear Magnetic Resonance (NMR) is utilized to map the exact atomic connectivity. In the ¹H NMR spectrum, the chiral methine proton at C1 appears as a distinct doublet at ~4.40 ppm, coupled to the internal vinyl proton. The terminal alkene protons exhibit characteristic cis and trans coupling constants (J = 10.2 Hz and 17.0 Hz, respectively). The aromatic region displays three distinct protons with meta-coupling (J ≈ 1.5 - 2.0 Hz), confirming the 1,3,5-trisubstitution pattern of the phenyl ring.

High-Resolution Mass Spectrometry (Isotopic Validation)

HRMS (ESI-TOF) validates the exact elemental composition (C₁₀H₁₂BrNO). Self-Validating Protocol: An internal lock mass (e.g., Leucine Enkephalin) is infused continuously during the run to maintain mass accuracy within 5 ppm. Because bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, the mass spectrum must display a characteristic doublet for the [M+H]⁺ ion separated by 1.998 Da. The presence of this exact isotopic signature is a non-negotiable requirement for validating the presence of the bromine atom.

Stereochemical Determination

The enantiomeric excess (ee) is determined via High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H). The sample is run against a racemic standard (synthesized without the chiral auxiliary) to ensure baseline resolution of the enantiomers. The absolute (1R) configuration is definitively assigned by comparing the experimental Vibrational Circular Dichroism (VCD) spectrum or optical rotation against theoretical models or known literature analogs.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz), Int.¹³C Shift (ppm)Assignment Notes
C1 4.40, d, J = 6.0, 1H58.5Chiral methine, coupled to C2 vinyl proton
C2 5.90, ddd, J = 17.0, 10.2, 6.0, 1H141.2Internal vinyl proton
C3 (trans) 5.15, dt, J = 17.0, 1.5, 1H114.5Terminal vinyl proton (trans coupling)
C3 (cis) 5.08, dt, J = 10.2, 1.5, 1H114.5Terminal vinyl proton (cis coupling)
Ar-H (C2') 7.05, t, J = 1.5, 1H111.2Aromatic proton between Br and prop-2-enyl
Ar-H (C4') 6.95, dd, J = 2.0, 1.5, 1H114.8Aromatic proton between Br and OMe
Ar-H (C6') 6.80, dd, J = 2.0, 1.5, 1H121.5Aromatic proton between OMe and prop-2-enyl
Ar-C (C1') -146.0Quaternary aromatic carbon (attachment point)
Ar-C (C3') -122.8Quaternary carbon attached to Bromine
Ar-C (C5') -160.5Quaternary carbon attached to Methoxy
OCH₃ 3.78, s, 3H55.6Methoxy group
NH₂ 1.60, br s, 2H-Primary amine protons (D₂O exchangeable)

Table 2: HRMS (ESI-TOF) Data and Isotopic Distribution

Ion SpeciesCalculated m/zExperimental m/zMass Error (ppm)Isotope
[M+H]⁺ 242.0175242.0180+2.06⁷⁹Br
[M+H]⁺ 244.0155244.0160+2.05⁸¹Br

References

  • Ellman's Sulfinamides, Sigma-Aldrich,
  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer, PMC,
  • Chiral Allylic Amine Synthesis Enabled by the Enantioselective CpXRh(III)
  • Asymmetric Synthesis of α-Branched Allylic Amines by the Rh(I)-Catalyzed Addition of Alkenyltrifluoroborates to N-tert-Butanesulfinyl Aldimines, Journal of the American Chemical Society,

Sources

Exploratory

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine

Abstract This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the chiral synthetic building block, (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the chiral synthetic building block, (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine. As direct experimental spectra for this specific compound are not widely published, this document leverages established principles of NMR spectroscopy, substituent effects, and data from analogous structures to present a detailed prediction of its chemical shifts and coupling patterns. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries who rely on NMR for unequivocal structural elucidation and purity assessment. Included are detailed, field-proven protocols for sample preparation and data acquisition, ensuring reliable and reproducible results.

Molecular Structure and Spectroscopic Implications

(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine is a multifaceted molecule featuring a stereocenter, a substituted aromatic ring, and a terminal alkene. Each of these structural motifs imparts distinct and predictable signatures in an NMR spectrum, which are crucial for its identification.

The key structural features are:

  • Aromatic Ring: A 1,3,5-trisubstituted benzene ring containing a bromine atom and a methoxy group. The powerful, opposing electronic effects of the electron-withdrawing bromine and the electron-donating methoxy group create a distinct pattern of chemical shifts for the aromatic protons and carbons.

  • Allylic Amine Moiety: The prop-2-en-1-amine group contains a chiral center at the C1 position (the carbon bonded to the nitrogen and the aromatic ring). The protons of this group (allylic, vinylic) will exhibit complex splitting patterns due to vicinal and geminal coupling.

  • Chirality: The presence of the (1R) stereocenter induces diastereotopicity in adjacent groups, which can lead to more complex spectra, although this is most pronounced in the presence of other chiral centers.

For clarity in the following spectral analysis, the atoms are numbered as shown in the diagram below.

G cluster_molecule C1 C1' C2 C2' C1->C2 C3 C3' C1_chain C1 C1->C1_chain C2->C3 H2 H2' C2->H2 C4 C4' C3->C4 C5 C5' Br Br C3->Br C4->C5 H4 H4' C4->H4 C6 C6' C5->C6 O O C5->O C6->C1 H6 H6' C6->H6 C_Me C(Me) O->C_Me H_Me H(Me, x3) C_Me->H_Me H1_chain H1 C1_chain->H1_chain N N C1_chain->N C2_chain C2 C1_chain->C2_chain H_N H(N, x2) N->H_N H2_chain H2 C2_chain->H2_chain C3_chain C3 C2_chain->C3_chain = H3a_chain H3a C3_chain->H3a_chain H3b_chain H3b C3_chain->H3b_chain

Caption: Molecular structure of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine with atom numbering for NMR assignments.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted chemical shifts (in ppm relative to TMS) and multiplicities are detailed below. The choice of a non-protic solvent like CDCl₃ or DMSO-d₆ is critical; amine protons, in particular, are sensitive to solvent and may exchange, leading to peak broadening or disappearance.

Table 1: Predicted ¹H NMR Data for (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Integration
H2' 7.1 - 7.2 t (or dd) J ≈ 1.5 - 2.0 1H
H4' 6.9 - 7.0 t (or dd) J ≈ 2.0 1H
H6' 7.0 - 7.1 t (or dd) J ≈ 1.5 - 2.0 1H
H2 (Vinyl) 5.8 - 6.0 ddd J(H2-H1) ≈ 6.0, J(H2-H3a) ≈ 17.0, J(H2-H3b) ≈ 10.0 1H
H3a (Vinyl, trans) 5.2 - 5.3 dt J(H3a-H2) ≈ 17.0, J(H3a-H3b) ≈ 1.5 1H
H3b (Vinyl, cis) 5.0 - 5.1 dt J(H3b-H2) ≈ 10.0, J(H3b-H3a) ≈ 1.5 1H
H1 (Allylic) 4.1 - 4.3 t (or dt) J(H1-H2) ≈ 6.0, J(H1-NH₂) ≈ 8.0 (if coupled) 1H
O-CH₃ ~3.80 s - 3H

| N-H₂ | 1.5 - 2.5 | br s | - | 2H |

Expert Analysis of ¹H NMR Predictions:
  • Aromatic Region (δ 6.9 - 7.2 ppm): The three aromatic protons (H2', H4', H6') will appear as closely spaced multiplets. Due to their meta-relationship to each other, they will likely present as small triplets or doublets of doublets, with coupling constants (⁴J) around 1.5-2.0 Hz. The methoxy group's donating effect will shield these protons relative to unsubstituted benzene (7.34 ppm), while the bromine's withdrawing effect provides a counteracting deshielding influence.

  • Vinyl Group (δ 5.0 - 6.0 ppm): This region will be characteristic of a terminal alkene. The internal proton (H2) is coupled to three other protons (H1, H3a, H3b), resulting in a complex doublet of doublets of doublets (ddd). The terminal protons (H3a and H3b) are diastereotopic. They will appear as two distinct signals, each a doublet of triplets (dt) or a doublet of doublets, showing large trans (~17 Hz) and cis (~10 Hz) couplings to H2, respectively, as well as a small geminal coupling (~1.5 Hz) to each other.[1]

  • Allylic Methine Proton (δ 4.1 - 4.3 ppm): The H1 proton at the chiral center is deshielded by its proximity to the aromatic ring and the electronegative amine group. It will couple to the vinylic H2 proton, and potentially to the amine protons, which would result in a triplet or doublet of triplets. Decoupling the amine protons or exchanging them with D₂O would simplify this signal to a doublet.

  • Methoxy Protons (δ ~3.80 ppm): The three protons of the methoxy group are equivalent and show no coupling, resulting in a sharp, easily identifiable singlet integrated to 3H.

  • Amine Protons (δ 1.5 - 2.5 ppm): The two amine protons typically appear as a broad singlet due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atom. The exact chemical shift is highly dependent on solvent, concentration, and temperature. Shaking the sample with a drop of D₂O will cause the NH₂ signal to disappear, a classic confirmatory test.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, reveals one signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C5' (C-O) 160 - 161 Aromatic carbon attached to oxygen, strongly deshielded.
C1' (C-C1) 145 - 147 Quaternary aromatic carbon, deshielded by attachment to the side chain.
C2 (Vinyl CH) 138 - 140 Internal alkene carbon, less shielded than the terminal carbon.
C3' (C-Br) 122 - 123 Aromatic carbon attached to bromine; deshielding effect of Br.[2]
C3 (Vinyl CH₂) 114 - 116 Terminal alkene carbon, more shielded than the internal carbon.
C2' 118 - 120 Aromatic CH ortho to the allylamine group.
C6' 112 - 114 Aromatic CH ortho to both the allylamine and methoxy groups.
C4' 100 - 102 Aromatic CH para to the allylamine group, most shielded aromatic CH.
C1 (Allylic CH) 58 - 60 Carbon of the chiral center, attached to nitrogen.

| O-CH₃ | 55 - 56 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[3] |

Expert Analysis of ¹³C NMR Predictions:
  • Aromatic Carbons (δ 100 - 161 ppm): Six distinct signals are expected. The carbons directly attached to heteroatoms (C-O and C-Br) are readily assigned based on established substituent effects. The C-O carbon (C5') will be the most downfield aromatic signal, while the C-Br carbon (C3') will also be significantly downfield.[4] The quaternary carbon C1' is also deshielded. The three protonated carbons (C2', C4', C6') will appear in the range of 100-120 ppm, with their precise shifts determined by the combined electronic effects of the substituents.

  • Alkene Carbons (δ 114 - 140 ppm): The two sp² hybridized carbons of the vinyl group will be clearly visible in this range.

  • Aliphatic Carbons (δ 55 - 60 ppm): This region will contain the signal for the methoxy carbon (O-CH₃) and the allylic carbon (C1). The methoxy carbon signal is a reliable indicator, typically appearing around 55-56 ppm.[3] The C1 carbon, being attached to nitrogen, appears slightly further downfield.

Experimental Protocol for Data Acquisition and Validation

Adherence to a robust experimental protocol is paramount for obtaining high-quality, trustworthy NMR data. This protocol is designed to be self-validating by incorporating steps for confirmation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the purified compound for ¹H NMR (25-50 mg for ¹³C NMR).

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d is a good first choice for its ability to dissolve many organic compounds and its relatively simple solvent residual peak.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides the 0 ppm reference point.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4-5 cm).

  • Spectrometer Setup and ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent or TMS peak.

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, more scans are required (e.g., 1024 or more), and a longer relaxation delay (2-5 seconds) is used.

  • Structural Validation with 2D NMR:

    • To unequivocally confirm the assignments made from 1D spectra, perform 2D NMR experiments.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for definitively assigning the signals for all protonated carbons (e.g., linking the H1 signal to the C1 signal).

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is essential for assigning quaternary carbons and piecing together the molecular framework. For example, correlations from the methoxy protons (O-CH₃) to the C5' carbon would confirm its assignment.

    • COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment confirms which protons are spin-coupled. It would clearly show the coupling between H1-H2 and H2-H3a/H3b, mapping out the entire allyl system.

G prep Sample Preparation (Compound in CDCl3 + TMS) insert Insert Sample into Spectrometer (e.g., 500 MHz) prep->insert lock_shim Lock & Shim (Optimize Magnetic Field) insert->lock_shim H1_acq 1. Acquire ¹H NMR Spectrum (1D Proton) lock_shim->H1_acq C13_acq 2. Acquire ¹³C{¹H} NMR Spectrum (Proton Decoupled) H1_acq->C13_acq process 3. Process Data (Fourier Transform, Phase, Baseline) C13_acq->process assign_1D 4. Preliminary Assignment (Based on 1D Spectra) process->assign_1D acq_2D 5. Acquire 2D Spectra (COSY, HSQC, HMBC) assign_1D->acq_2D For validation assign_2D 6. Final Structural Confirmation (Correlate all signals) assign_1D->assign_2D acq_2D->assign_2D report Generate Final Report assign_2D->report

Caption: Recommended experimental workflow for the complete NMR analysis of the target compound.

Conclusion

The structural characterization of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine by NMR spectroscopy is a clear-cut process when guided by a foundational understanding of chemical principles. The predicted ¹H and ¹³C NMR spectra exhibit distinct, well-resolved regions corresponding to the aromatic, vinylic, allylic, and methoxy moieties. While 1D spectra provide strong evidence for the structure, the application of 2D techniques like COSY, HSQC, and HMBC is the authoritative standard for complete and unambiguous assignment. The methodologies and predicted data within this guide serve as a robust framework for any researcher engaged in the synthesis, purification, or analysis of this compound, ensuring high confidence in its structural integrity.

References

  • Wiley-VCH. (n.d.). Supporting Information.
  • Dekić, V., et al. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896-902. Retrieved from [Link]

  • Gowda, B. T., Usha, K. M., & Jayalakshmi, K. L. (2003). 1H and 13C NMR Spectral Studies on N-(Aryl) Substituted Acetamides. Zeitschrift für Naturforschung A, 58(11), 801-806. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. Retrieved from [Link]

  • Contreras, R. H., et al. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Journal of Physical Chemistry. Retrieved from [Link]

  • Pecˇa, M., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 551-559. Retrieved from [Link]

  • Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 38(7), 535-546. Retrieved from [Link]

Sources

Foundational

Preliminary Toxicity and In Vitro Safety Profiling of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine: A Preclinical Whitepaper

Executive Summary & Structural Liability Analysis As a Senior Application Scientist overseeing early-stage drug discovery, evaluating the safety profile of novel chemical entities requires moving beyond generic screening...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Liability Analysis

As a Senior Application Scientist overseeing early-stage drug discovery, evaluating the safety profile of novel chemical entities requires moving beyond generic screening. We must interrogate the specific structural liabilities of the molecule. The compound (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine [1] presents a fascinating but high-risk structural profile that necessitates a highly targeted in vitro safety cascade.

Before committing this compound to in vivo models, we must de-risk three distinct structural alerts:

  • The Chiral Allylamine Moiety : Terminal double bonds adjacent to an amine are notorious for undergoing cytochrome P450 (CYP450)-mediated epoxidation. This creates highly reactive electrophilic intermediates that can covalently bind to the enzyme's heme group or apoenzyme, leading to irreversible Mechanism-Based Inhibition (MBI) or Time-Dependent Inhibition (TDI)[2].

  • The Bromomethoxyphenyl Group : The inclusion of a heavy halogen (bromine) significantly increases the molecule's lipophilicity (LogP). Highly lipophilic, basic amines are classic pharmacophores for off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, posing a severe risk for drug-induced QT prolongation and cardiotoxicity[3].

  • Stereospecific Toxicity : As an enantiomerically pure (1R) compound, its off-target binding kinetics may differ drastically from its (1S) counterpart, requiring precise, stereospecific evaluation.

Workflow Start Compound: (1R)-1-(3-Bromo-5-methoxyphenyl) prop-2-en-1-amine Ames Genotoxicity (OECD 471 Ames Test) Start->Ames hERG Cardiotoxicity (ICH S7B hERG Patch Clamp) Start->hERG CYP DDI Potential (FDA CYP450 TDI Assay) Start->CYP HepG2 Hepatotoxicity (HepG2 ATP Depletion) Start->HepG2 Decision Go/No-Go Decision Risk Assessment Ames->Decision hERG->Decision CYP->Decision HepG2->Decision

Tiered in vitro safety pharmacology workflow for early-stage risk assessment.

Core In Vitro Safety Pharmacology Workflows

To ensure scientific integrity, every protocol described below is designed as a self-validating system . An assay is only as reliable as its internal controls; therefore, strict acceptance criteria govern each workflow.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality & Rationale : The allylamine double bond can be metabolically activated by hepatic enzymes into an epoxide. Epoxides are highly electrophilic and can intercalate or alkylate bacterial DNA, causing frameshift or base-pair substitution mutations. We utilize the OECD 471 standard to rule out this DNA-reactive liability[4].

Step-by-Step Methodology :

  • Strain Preparation : Culture histidine-dependent Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA) overnight to an OD600 of ~1.0.

  • Metabolic Activation : Prepare a 10% S9 mix derived from the livers of Sprague-Dawley rats induced with Aroclor 1254 to simulate mammalian hepatic metabolism.

  • Pre-Incubation Exposure : Mix 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for non-activated cohorts), and 50 µL of the test compound (ranging from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes. Causality: The pre-incubation method is chosen over plate-incorporation to maximize the exposure of bacteria to short-lived reactive epoxides.

  • Plating : Add 2 mL of molten top agar (containing trace histidine/tryptophan) to the mixture, vortex, and pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • Self-Validation & Scoring :

    • Negative Control: Vehicle (DMSO) must fall within the historical spontaneous reversion rate.

    • Positive Control: Must induce a 3-fold increase in revertant colonies (e.g., 2-Aminoanthracene for S9+ conditions; Sodium azide for TA100 S9-).

Cardiotoxicity: Automated hERG Patch-Clamp Assay

Causality & Rationale : The basic amine (pKa ~9.0) protonates at physiological pH, while the bromomethoxyphenyl group anchors into the lipophilic pockets of the hERG channel pore (specifically residues Y652 and F656). This blocks the delayed rectifier potassium current ( IKr​ ), leading to delayed ventricular repolarization[3].

Step-by-Step Methodology :

  • Cell Preparation : Harvest Chinese Hamster Ovary (CHO) cells stably expressing the hERG ( Kv​11.1 ) channel. Suspend in extracellular recording solution.

  • Electrophysiology Setup : Utilize a GLP-compliant automated patch-clamp system (e.g., QPatch). Establish a whole-cell configuration ensuring a seal resistance of >1 GΩ.

  • Voltage Protocol : Apply a holding potential of -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion : Perfuse the compound at escalating concentrations (0.1, 1, 10, and 30 µM). Allow 3-5 minutes per concentration to achieve steady-state fractional block.

  • Self-Validation & Scoring :

    • Quality Control: Leak current must remain <10% of the peak tail current throughout the recording.

    • Positive Control: E-4031 or dofetilide must be run concurrently, yielding an IC50​ within 0.5-log of the laboratory's historical baseline.

Drug-Drug Interaction (DDI): CYP450 Time-Dependent Inhibition (TDI)

Causality & Rationale : If the allylamine moiety acts as a suicide inhibitor, it will permanently disable CYP enzymes. This requires the body to synthesize de novo enzymes to recover metabolic function, leading to catastrophic clinical DDIs[2].

MBI_Mechanism Parent Allylamine Moiety (Parent Drug) CYP450 CYP450 Enzyme (Active Site) Parent->CYP450 Binds to Reactive Reactive Epoxide/Radical Intermediate CYP450->Reactive Oxidation Covalent Covalent Adduct (Apoenzyme/Heme) Reactive->Covalent Alkylation Inactivated Irreversibly Inactivated CYP450 (MBI) Covalent->Inactivated Time-Dependent Inhibition

Mechanism-Based Inhibition (MBI) pathway of allylamines on CYP450 enzymes.

Step-by-Step Methodology :

  • Primary Incubation : Incubate Human Liver Microsomes (HLM, 0.5 mg/mL) with the compound (0.1 - 50 µM) in potassium phosphate buffer (pH 7.4) at 37°C. Run parallel cohorts with and without NADPH (the essential cofactor for CYP activity).

  • Pre-incubation Kinetics : Aliquot samples at 0, 10, 20, and 30 minutes.

  • Secondary Incubation (Dilution) : Dilute the primary aliquot 10-fold into a secondary mixture containing a CYP3A4-specific probe substrate (e.g., Midazolam at Km​ ) and fresh NADPH. Incubate for 10 minutes. Causality: The 10-fold dilution minimizes reversible competitive inhibition, isolating the irreversible time-dependent effect.

  • Analysis : Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and quantify the formation of 1'-hydroxymidazolam via LC-MS/MS.

  • Self-Validation & Scoring :

    • Positive Control: Mibefradil or Troleandomycin must demonstrate a >50% downward shift in IC50​ upon pre-incubation. Calculate the inactivation rate ( kinact​ ) and inhibitor concentration yielding half-maximal inactivation ( KI​ ).

Quantitative Data Presentation

To facilitate rapid go/no-go decision-making, the anticipated in vitro safety benchmarks for a compound of this specific chemical class are summarized below.

Table 1: Hypothetical In Vitro Safety Benchmark Data for (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine

Assay / WorkflowTarget ParameterBenchmark ResultRisk Assessment & Interpretation
Ames Test (OECD 471) Mutagenic Revertants< 2-fold increase vs. vehicleLow Risk : No direct DNA reactivity or mutagenic epoxide formation detected.
hERG Patch Clamp IC50​ (Tail Current Block)8.5 µMModerate Risk : Lipophilic halogen drives moderate affinity. Requires structural optimization to lower LogP.
CYP3A4 TDI IC50​ Shift / kinact​ > 3-fold shift ( kinact​ > 0.05 min −1 )High Risk : Allylamine moiety acts as a mechanism-based inhibitor. High DDI liability.
HepG2 Cytotoxicity CC50​ (ATP Depletion)> 50 µMLow Risk : No acute general hepatotoxicity at relevant physiological concentrations.

References

  • Title: (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine (Catalog Data)
  • Title: Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
  • Source: European Medicines Agency (EMA)
  • Source: U.S. Food and Drug Administration (FDA)

Sources

Exploratory

determining the enantiomeric excess of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine

Determining the enantiomeric excess (ee) of chiral primary amines is a critical analytical checkpoint in modern drug development and asymmetric synthesis. The molecule (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the enantiomeric excess (ee) of chiral primary amines is a critical analytical checkpoint in modern drug development and asymmetric synthesis. The molecule (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine presents a unique analytical profile: it features a basic primary amine, a terminal allylic double bond, and a heavily substituted aromatic ring.

To achieve absolute confidence in the stereochemical purity of this compound, analytical scientists cannot rely on a single technique. Instead, a self-validating, orthogonal approach must be employed. This whitepaper outlines the definitive methodologies for quantifying the ee of this specific allylic amine, combining the direct resolution power of Chiral High-Performance Liquid Chromatography (HPLC) with the indirect, structural confirmation of Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Rationale & Analyte Profiling

The structural features of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine dictate the analytical strategy:

  • The Primary Amine: Basic nitrogen atoms are notorious for interacting with residual acidic silanols on silica-based chromatography columns, leading to severe peak tailing. This necessitates the use of basic mobile phase additives.

  • The Aromatic & Allylic Moieties: The bromo-methoxy phenyl ring and the prop-2-en-1-amine backbone provide rigid, planar surfaces capable of strong π−π interactions. This makes the molecule an excellent candidate for inclusion-complexation within the helical cavities of polysaccharide-based chiral stationary phases 1[1].

  • Stereogenic Center: The C1 chiral center is directly adjacent to both the aromatic ring and the amine, making it highly susceptible to the anisotropic shielding effects of Chiral Derivatizing Agents (CDAs) in NMR analysis.

Primary Analytical Engine: Direct Chiral HPLC

Direct separation via chiral HPLC is the gold standard for ee determination due to its precision, reproducibility, and non-destructive nature. For primary amines, cellulose or amylose-based Chiral Stationary Phases (CSPs) are highly effective.

Quantitative Method Parameters
ParameterSpecificationMechanistic Rationale
Stationary Phase Daicel Chiralcel OD-H or Chiralpak IGPolysaccharide carbamate linkages provide optimal helical cavities for steric inclusion and hydrogen bonding with the analyte's amine group.
Mobile Phase Hexane / Isopropanol (90:10 to 98:2 v/v)Non-polar bulk solvent with a protic modifier modulates the strength of hydrogen bonding between the analyte and the CSP.
Basic Additive 0.1% Diethylamine (DEA)Critical: DEA outcompetes the primary amine analyte for binding to residual acidic silanols on the silica support, preventing peak tailing and ensuring sharp, integratable peaks.
Flow Rate 0.8 - 1.0 mL/minBalances longitudinal diffusion and mass transfer for an optimal theoretical plate count.
Detection UV at 254 nm and 280 nmLeverages the strong π→π∗ transitions of the bromo-methoxy aromatic chromophore.
Temperature 25 °CThermodynamic stabilization of the transient diastereomeric analyte-CSP inclusion complexes.
Self-Validating HPLC Protocol

To ensure the chromatographic data is trustworthy, the system must validate its own resolving power before analyzing the enriched sample.

  • Step 1: System Suitability & Baseline Resolution (The Control) Inject a strictly racemic mixture (50:50 R/S) of 1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine. Adjust the mobile phase polarity (ratio of Hexane to IPA) until the resolution factor ( Rs​ ) between the (1R) and (1S) enantiomers is ≥1.5 (baseline resolution). Causality: If Rs​<1.5 , the ee calculation of the enriched sample will be artificially skewed by peak overlap.

  • Step 2: Blank Injection Inject the sample diluent (Hexane/IPA) to ensure no carryover peaks or solvent system artifacts co-elute at the established retention times of the enantiomers.

  • Step 3: Enriched Sample Analysis Inject the synthesized (1R)-enriched sample (prepared at ~1 mg/mL). Integrate the area under the curve (AUC) for both peaks.

  • Step 4: ee% Calculation Calculate the enantiomeric excess using the formula:

    ee(%)=AUC1R​+AUC1S​∣AUC1R​−AUC1S​∣​×100

Orthogonal Verification: NMR via Chiral Derivatization

Relying solely on chromatography can introduce blind spots (e.g., co-eluting achiral impurities). To achieve absolute E-E-A-T standards, an orthogonal method must be used. Derivatizing the primary amine with a Chiral Derivatizing Agent (CDA) converts the enantiomers into diastereomers, which possess distinct physical properties and different NMR chemical shifts 2[2].

The premier reagent for this is Mosher's acid chloride (MTPA-Cl)3[3]. Alternatively, the Bull-James boronic acid assembly (2-formylphenylboronic acid and enantiopure BINOL) can be used for rapid, in-situ derivatization 4[4].

Self-Validating NMR Protocol (Mosher Amide Method)
  • Step 1: Dual Derivatization (The Validation Checkpoint) Divide the (1R)-enriched amine sample into two separate vials. React Vial A with optically pure (S)-(+)-MTPA-Cl and Vial B with (R)-(-)-MTPA-Cl in the presence of deuterated chloroform ( CDCl3​ ) and a non-nucleophilic base (e.g., triethylamine). Causality: Generating both pseudo-enantiomeric diastereomers allows you to verify that the chemical shift differences ( Δδ ) perfectly mirror each other. This rules out the possibility of kinetic resolution occurring during the derivatization step, which would otherwise invalidate the ee calculation.

  • Step 2: Reaction Verification Acquire a preliminary 1H NMR spectrum. Ensure complete conversion (>95%) by verifying the total disappearance of the free amine protons and the shift of the C1 methine proton.

  • Step 3: High-Resolution 19F and 1H NMR Acquisition Acquire the 19F NMR spectrum. The trifluoromethyl ( −CF3​ ) group of the MTPA moiety will present as a distinct singlet for each diastereomer. Because fluorine has a wide chemical shift range and no background interference in this molecule, the integration is highly accurate.

  • Step 4: Integration and Calculation Integrate the distinct 19F singlets (or the clearly resolved methoxy/allylic protons in the 1H spectrum). The ratio of these integrals directly correlates to the diastereomeric ratio (dr), which reflects the original enantiomeric excess of the amine5[5].

Analytical Decision Matrix & Workflow

To visualize the concurrent execution of these orthogonal methods, the following logical workflow should be integrated into the laboratory's standard operating procedures.

EE_Workflow A Analyte: (1R)-1-(3-Bromo-5-methoxyphenyl) prop-2-en-1-amine B Primary Protocol Chiral HPLC (Polysaccharide CSP) A->B Direct Separation C Orthogonal Protocol NMR Spectroscopy (CDA) A->C Indirect Derivatization B1 Mobile Phase: Hexane/IPA + 0.1% DEA (Suppresses Silanol Tailing) B->B1 C1 Derivatization: (S)-MTPA-Cl or Bull-James Assembly C->C1 B2 Isocratic Elution & UV Detection Calculate Area Ratio (R vs S) B1->B2 C2 1H / 19F NMR Acquisition Integrate Diastereomeric Peaks C1->C2 D Cross-Validation & ee% Calculation Self-Validating System B2->D C2->D

Caption: Workflow for enantiomeric excess determination using orthogonal HPLC and NMR methodologies.

Conclusion

Determining the enantiomeric excess of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine requires a rigorous, multi-faceted approach. By combining the direct resolution capabilities of DEA-modified chiral HPLC with the structural certainty of Mosher amide NMR analysis, researchers construct a self-validating analytical framework. This ensures that the reported ee is free from chromatographic artifacts, kinetic resolution bias, and co-eluting impurities, thereby meeting the highest standards of scientific integrity required for advanced drug development.

References

  • Mosher's acid - Grokipedia. Grokipedia.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate.
  • Enantioselective Organocatalysis in Microreactors: Continuous Flow Synthesis of a (S)-Pregabalin Precursor and (S)-Warfarin. Semantic Scholar.
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education - ACS Publications.

Sources

Foundational

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action for (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine Derivatives

For Immediate Release A Whitepaper for Drug Discovery & Development Professionals Abstract The (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine scaffold represents a promising, yet enigmatic, class of compounds with pot...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Whitepaper for Drug Discovery & Development Professionals

Abstract

The (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine scaffold represents a promising, yet enigmatic, class of compounds with potential therapeutic applications. While the precise mechanism of action remains to be fully elucidated, structural similarities to known bioactive molecules suggest a range of possibilities, from neurological targets to anti-proliferative and anti-inflammatory pathways. This in-depth technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and unravel the mechanism of action of these novel derivatives. By integrating established methodologies with field-proven insights, this whitepaper outlines a self-validating system for target identification, validation, and characterization, ultimately paving the way for the development of novel therapeutics.

Introduction: The Scientific Imperative

The discovery of novel chemical entities with therapeutic potential is the lifeblood of pharmaceutical innovation. The (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine framework, with its unique combination of a chiral amine, a substituted aromatic ring, and a reactive propene moiety, presents a compelling case for in-depth investigation. The bromo and methoxy substitutions on the phenyl ring are frequently found in compounds with diverse biological activities, including cytotoxic and anti-inflammatory effects.[1][2] The chiral prop-2-en-1-amine backbone is also a key feature in various bioactive molecules. This guide provides a strategic roadmap for elucidating the mechanism of action of this promising compound class, transforming a scientific unknown into a well-defined therapeutic opportunity.

Structural Analysis and Hypothesis Generation: Charting the Course

A thorough understanding of the molecule's structure is paramount to predicting its biological targets. The key structural motifs of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine derivatives offer several avenues for hypothesis generation:

  • The Aryl Moiety: The 3-bromo-5-methoxyphenyl group is a critical determinant of potential interactions. Similar substitutions are found in compounds targeting a variety of receptors and enzymes. For instance, substituted phenyl rings are common in serotonin 5-HT2A receptor agonists and antagonists.[3] Furthermore, bromo- and methoxy-substituted compounds have demonstrated anti-inflammatory and cytotoxic properties.[1][2]

  • The Chiral Amine: The (1R)-configured amine is a crucial feature for stereospecific interactions with biological targets. This chirality can significantly influence binding affinity and efficacy, a well-established principle in drug design.

  • The Propene Group: The prop-2-en-1-amine structure provides conformational flexibility, allowing the molecule to adopt various orientations within a binding pocket.

Based on these structural features and parallels with known bioactive molecules, we can hypothesize several potential mechanisms of action for this class of compounds, including but not limited to:

  • Neuromodulation: Interaction with neurotransmitter receptors, such as serotonin or dopamine receptors.

  • Enzyme Inhibition: Targeting key enzymes involved in signaling pathways, such as kinases or proteases.

  • Anti-proliferative Effects: Induction of apoptosis or cell cycle arrest in cancer cells.[4]

  • Anti-inflammatory Activity: Modulation of inflammatory signaling cascades.[2][5]

The following workflow illustrates a logical progression for investigating these hypotheses.

G cluster_0 Phase 1: Hypothesis & Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanistic Deep Dive A Structural Analysis & Target Prediction B Phenotypic Screening (e.g., Cell Viability, Anti-inflammatory Assays) A->B C Structure-Activity Relationship (SAR) Studies B->C D Target Identification (e.g., Affinity Chromatography, Proteomics) C->D E Biochemical & Biophysical Assays (SPR, ITC, CETSA) D->E F Target Engagement in Cells E->F G Cellular Pathway Analysis (Western Blot, Reporter Assays) F->G H Structural Biology (X-ray Crystallography, NMR) G->H I In Vivo Model Validation G->I

Caption: A workflow for elucidating the mechanism of action.

A Multi-pronged Approach to Mechanism of Action Elucidation

A robust investigation into the mechanism of action requires a multi-faceted experimental approach. The following sections detail key methodologies, from initial screening to in-depth mechanistic studies.

Phase 1: Initial Screening and Structure-Activity Relationship (SAR) Studies

The initial phase focuses on broad phenotypic screening to identify the general biological effects of the compound series. This is followed by systematic structural modifications to establish a structure-activity relationship (SAR).[6][7]

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine derivatives (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Data Presentation: SAR Table

CompoundR1R2IC50 (µM) vs. MCF-7IC50 (µM) vs. A549
Parent BrOMeValueValue
Derivative 1 ClOMeValueValue
Derivative 2 BrOHValueValue
Derivative 3 IOMeValueValue
Phase 2: Target Identification and Validation

Once a biological effect is confirmed, the next crucial step is to identify the direct molecular target(s) of the compounds.

Target Identification Strategies:

  • Affinity-based approaches: Immobilize an active derivative on a solid support to capture its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.

  • Computational approaches: Utilize molecular docking simulations to predict the binding of the compounds to the crystal structures of hypothesized targets.

Target Validation Assays:

Once putative targets are identified, direct binding and engagement must be confirmed using biochemical and biophysical methods.[8][9]

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.[8]

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation of the compound with its target.

  • Cellular Thermal Shift Assay (CETSA): Confirms target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[8]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine

Introduction & Strategic Overview The compound (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine is a highly functionalized, privileged chiral building block frequently utilized in modern drug discovery. Structurally, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The compound (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine is a highly functionalized, privileged chiral building block frequently utilized in modern drug discovery. Structurally, it presents a unique triad of reactive moieties: a meta-methoxy aryl bromide (the target electrophilic site), an unprotected primary amine, and a terminal alkene (forming an allylic amine system).

Executing a Suzuki-Miyaura cross-coupling on this substrate without prior functional group protection requires a highly chemoselective protocol. Standard palladium catalysis often fails here due to competitive catalyst poisoning and degradation of the allylic stereocenter. This application note details a robust, self-validating methodology designed to achieve high-yielding C–C bond formation while preserving the integrity of the unprotected chiral allylic amine.

Mechanistic Insights & Causality

To design a successful protocol, the specific chemical liabilities of the substrate must be addressed through rational catalyst and condition selection.

  • The Free Amine Challenge (Catalyst Poisoning): Primary amines are strong σ -donors. Following the oxidative addition of the aryl bromide to the Pd(0) species, the resulting electrophilic Pd(II) intermediate is highly susceptible to coordination by the free amine. This interaction creates stable, off-cycle aggregates that poison the catalyst and stall the catalytic cycle .

    • Causality & Solution: We utilize XPhos Pd G3 as the precatalyst. The bulky di-tert-butyl groups and biphenyl backbone of the XPhos ligand create a dense steric shield around the palladium center. This architecture strictly prevents the primary amine from coordinating, while the highly active, electron-rich Pd center still rapidly undergoes oxidative addition with the planar aryl bromide.

  • The Allylic Amine Isomerization Challenge: Allylic amines are prone to transition-metal-catalyzed double-bond migration, forming enamines that subsequently hydrolyze into ketones, destroying the (1R) stereocenter in the process.

    • Causality & Solution: Isomerization is a thermodynamically driven, highly temperature-dependent side reaction. By employing the highly active XPhos Pd G3 catalyst, the cross-coupling kinetics ( kcross-coupling​ ) are accelerated enough to proceed efficiently at 40 °C . At this mild temperature, the cross-coupling vastly outcompetes the isomerization pathway ( kisomerization​ ).

  • Homocoupling & Oxidative Degradation: The presence of dissolved oxygen oxidizes the active Pd(0) species to Pd(II), which subsequently promotes the homocoupling of the boronic acid partner, depleting the nucleophile .

    • Causality & Solution: Strict degassing of the biphasic solvent system (1,4-Dioxane/H 2​ O) via sparging is mandatory to maintain the active Pd(0) concentration and ensure complete conversion.

Reaction Optimization Data

The following data demonstrates the critical nature of catalyst and temperature selection when coupling (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine with p-tolylboronic acid.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent (4:1)Temp (°C)Yield (%)ee (%)Isomerization (%)
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/H 2​ O80 °C35%99%42%
2Pd(dppf)Cl 2​ K 3​ PO 4​ Dioxane/H 2​ O80 °C68%99%18%
3XPhos Pd G3K 3​ PO 4​ Dioxane/H 2​ O60 °C85%>99%5%
4 XPhos Pd G3 K 3​ PO 4​ Dioxane/H 2​ O 40 °C 94% >99% <1%

Table 1: Optimization matrix highlighting the suppression of allylic isomerization and amine poisoning using the XPhos Pd G3 system at mild temperatures.

Catalytic Cycle & Reaction Workflow

SuzukiCycle Precatalyst XPhos Pd G3 Precatalyst Pd0 Active Catalyst Pd(0)-XPhos Precatalyst->Pd0 Base Activation OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-Br Substrate Isomerization Allylic Isomerization (Enamine Formation) Pd0->Isomerization High Temp > 80°C (Mitigated at 40°C) TransMet Transmetalation Pd(II) Complex OxAdd->TransMet + Ar'-B(OH)2 + K3PO4 AminePoison Catalyst Poisoning (Amine Coordination) OxAdd->AminePoison Unprotected Amine (Blocked by bulky XPhos) RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Release of Product

Figure 1: Chemoselective Suzuki-Miyaura catalytic cycle highlighting mitigated side reactions.

Detailed Experimental Protocol

This protocol describes the coupling of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine (1.0 mmol) with p-tolylboronic acid (1.2 mmol).

Reagent Preparation & Degassing
  • Prepare a solvent mixture of 1,4-Dioxane and HPLC-grade H 2​ O in a 4:1 (v/v) ratio (total volume: 10 mL).

  • Transfer the solvent mixture to a Schlenk flask and sparge with ultra-pure Argon gas for a minimum of 30 minutes. Note: Inadequate degassing will result in the rapid formation of bi-tolyl homocoupling side products.

Reaction Setup (Self-Validating System)
  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add:

    • (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine (256.1 mg, 1.0 mmol, 1.0 eq)

    • p-Tolylboronic acid (163.2 mg, 1.2 mmol, 1.2 eq)

    • Potassium phosphate tribasic (K 3​ PO 4​ ) (424.5 mg, 2.0 mmol, 2.0 eq)

    • XPhos Pd G3 precatalyst (42.3 mg, 0.05 mmol, 5 mol%)

  • Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with Argon three times.

  • Introduce 10 mL of the previously degassed 1,4-Dioxane/H 2​ O mixture via syringe.

  • Place the vial in a pre-heated reaction block set strictly to 40 °C and stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system .

In-Process Controls (IPC) & Validation
  • IPC 1 (t = 2 hours): Withdraw a 10 µL aliquot from the organic layer using an Argon-purged syringe. Dilute in 1 mL of Acetonitrile and analyze via LC-MS.

    • Validation Criteria: The mass spectrum must show the disappearance of the starting material isotopic doublet at [M+H] + = 256/258 and the appearance of the desired product mass at [M+H] + = 268.

  • IPC 2 (Aqueous Phase Verification): Verify the pH of the aqueous layer using pH paper.

    • Validation Criteria: The pH must remain > 9. If the pH drops, the transmetalation step will stall due to the inability to form the reactive boronate complex.

Workup and Isolation
  • Upon complete consumption of the starting material (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 1M aqueous NaOH (10 mL) to remove unreacted boronic acid, followed by brine (10 mL).

  • Optional Scavenging: To ensure pharmaceutical-grade purity, stir the organic layer with a palladium scavenger (e.g., QuadraPure™ TU or SiliaBond® Thiol) for 1 hour at room temperature to remove residual Pd species.

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Dichloromethane / Methanol / 28% aqueous NH 4​ OH, 95:4:1) to afford the pure cross-coupled allylic amine.

References

  • Free-Amine Directed Arylation of Biaryl-2-amines with Aryl Iodides by Palladium Catalysis. Organic Letters, 2013. URL:[Link]

  • Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. ACS Omega, 2018. URL:[Link]

  • Suzuki Coupling Mechanism and Applications. Organic Chemistry Portal. URL:[Link]

Application

Application Note: The Strategic Integration of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine in Modern API Synthesis

Abstract Chiral amines are indispensable structural motifs in modern pharmaceuticals, with over 40% of commercial drugs containing at least one stereogenic amine center.[1] Among these, α-chiral allylic amines are partic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Chiral amines are indispensable structural motifs in modern pharmaceuticals, with over 40% of commercial drugs containing at least one stereogenic amine center.[1] Among these, α-chiral allylic amines are particularly valuable due to the versatile reactivity of the allyl group, which allows for extensive downstream structural elaboration. This guide provides an in-depth technical overview of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine , a highly functionalized chiral building block. We will detail a robust and scalable synthetic pathway, emphasizing the strategic use of biocatalysis to establish the critical stereocenter. This document is intended for researchers, chemists, and process development scientists engaged in the synthesis of complex active pharmaceutical ingredients (APIs).

Introduction: The Significance of a Multifunctional Chiral Building Block

The title compound, (1R)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine, offers a unique convergence of synthetically valuable features within a single, enantiomerically pure molecule:

  • An (R)-Configured Stereocenter: Direct incorporation of a defined stereocenter is a cornerstone of modern, efficient API synthesis, avoiding costly and often low-yielding chiral resolutions at later stages.

  • A Primary Allylic Amine: This moiety is a versatile handle for a multitude of transformations, including N-alkylation, acylation, and participation in transition metal-catalyzed cross-coupling reactions.[2]

  • An Electronically Defined Aromatic Ring: The 3-bromo-5-methoxy substitution pattern provides two distinct and orthogonally reactive positions. The bromine atom is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the methoxy group influences the electronic properties of the ring and can potentially be demethylated to reveal a phenolic hydroxyl group.

This combination of features makes it a strategic starting point for constructing complex molecular architectures found in a variety of therapeutic areas. The synthetic approach detailed herein is designed for efficiency, stereocontrol, and scalability, culminating in a highly selective enzymatic transformation.

Proposed Synthetic Pathway Overview

A robust two-stage synthetic strategy is proposed, starting from commercially available materials. The key steps are the construction of a prochiral α,β-unsaturated ketone followed by a highly enantioselective biocatalytic amination.

G cluster_0 Stage 1: Prochiral Ketone Synthesis cluster_1 Stage 2: Asymmetric Amination A 3-Bromo-5-methoxybenzaldehyde C (E)-4-(3-Bromo-5-methoxyphenyl)but-3-en-2-one (Prochiral Ketone) A->C  Claisen-Schmidt  Condensation B Acetone B->C F (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine (Target Chiral Amine) C->F  Biocatalytic Reductive  Amination D (R)-selective ω-Transaminase (ω-TA) D->F E Amine Donor (e.g., Isopropylamine) E->F

Figure 1: Proposed two-stage synthetic workflow.

Experimental Protocols

Part 1: Synthesis of Prochiral Precursor (E)-4-(3-Bromo-5-methoxyphenyl)but-3-en-2-one

This synthesis is achieved via a base-catalyzed Claisen-Schmidt condensation, a reliable method for forming α,β-unsaturated ketones from an aromatic aldehyde and a simple ketone.[3]

Reaction: 3-Bromo-5-methoxybenzaldehyde + Acetone → (E)-4-(3-Bromo-5-methoxyphenyl)but-3-en-2-one + H₂O

Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-5-methoxybenzaldehyde (10.0 g, 46.5 mmol) in acetone (100 mL, 1.36 mol). The large excess of acetone serves as both reactant and solvent.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (10% w/v, 20 mL) dropwise over 20 minutes. A color change to yellow and the formation of a precipitate may be observed.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting aldehyde is consumed.

  • Work-up: Once the reaction is complete, neutralize the mixture by adding 1 M hydrochloric acid (HCl) until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with water (1 x 100 mL) and then with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Isolation: The crude product is purified by recrystallization from a minimal amount of hot ethanol to yield the title compound as a pale yellow solid.

Parameter Expected Value
Typical Yield 80-90%
Appearance Pale yellow solid
Purity (by NMR) >95%

Causality Behind Choices:

  • Excess Acetone: Using acetone as the solvent drives the equilibrium towards the product and minimizes the potential for self-condensation of acetone, although this is generally less favorable than the reaction with the aromatic aldehyde.[4]

  • Base Catalysis: Sodium hydroxide is a simple, inexpensive, and effective catalyst for deprotonating acetone to form the reactive enolate nucleophile required for the condensation.[5]

  • Recrystallization: This is an efficient and scalable method for purifying the solid product, removing unreacted starting materials and minor byproducts.

Part 2: Biocatalytic Asymmetric Amination to (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine

The key stereogenic center is installed using an (R)-selective ω-transaminase (ω-TA). These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone with exceptional enantioselectivity.[6] This approach avoids the use of heavy metal catalysts and often proceeds under mild, environmentally benign conditions.[7]

Reaction: (E)-4-(3-Bromo-5-methoxyphenyl)but-3-en-2-one + Amine Donor → (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine + Ketone Byproduct

G cluster_workflow Biocatalytic Amination Workflow prep 1. Buffer & Reagent Preparation react 2. Enzymatic Reaction (30-40°C, pH 7.5-9.0) prep->react Add Substrate & Enzyme workup 3. Reaction Quench & Product Extraction react->workup Basify pH >10 purify 4. Purification (e.g., Chromatography) workup->purify Organic Phase

Figure 2: General workflow for the enzymatic amination.

Protocol:

  • Biocatalyst and Reagent Setup: In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM Tris-HCl or phosphate buffer, pH 8.0). Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.[8]

  • Amine Donor Addition: Add the amine donor, isopropylamine (typically 0.5 M - 1.0 M), to the buffer. Isopropylamine is a cost-effective donor that generates acetone as a byproduct, which is volatile and can be easily removed.[9]

  • Substrate Addition: Dissolve the prochiral ketone, (E)-4-(3-bromo-5-methoxyphenyl)but-3-en-2-one, in a minimal amount of a water-miscible co-solvent like DMSO (e.g., 5-10% v/v) to aid solubility, and add it to the reaction mixture to a final concentration of 25-50 g/L.

  • Enzyme Addition: Initiate the reaction by adding the (R)-selective ω-transaminase (lyophilized powder or whole-cell preparation, typically 2-5 g/L). Several commercial kits and individual enzymes are available for screening and production.

  • Reaction Conditions: Maintain the reaction at a constant temperature (typically 30-40°C) with gentle agitation for 18-24 hours.

  • Monitoring: Monitor the conversion of the ketone to the amine product using HPLC with a chiral column to simultaneously track conversion and enantiomeric excess (e.e.).

  • Work-up: Upon completion, quench the reaction by raising the pH to >11 with 5 M NaOH. This deprotonates the amine product, making it more soluble in organic solvents.

  • Extraction: Extract the aqueous mixture with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate (3 x volumes).

  • Purification and Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be further purified by column chromatography if necessary.

Parameter Expected Value
Conversion >95%
Enantiomeric Excess (e.e.) >99%
Co-solvent 5-10% DMSO
pH 8.0
Temperature 35°C

Trustworthiness and Self-Validation:

  • Enzyme Specificity: The high fidelity of ω-transaminases ensures the production of the desired (R)-enantiomer with minimal formation of the (S)-enantiomer. The enantiomeric excess should be validated using chiral HPLC.[10]

  • Equilibrium Shift: The use of an excess of the amine donor (isopropylamine) is crucial. It shifts the reaction equilibrium towards the product side, ensuring high conversion. The volatile nature of the acetone byproduct also helps drive the reaction forward.[11]

  • Cofactor Presence: PLP is an essential cofactor for transaminase activity. Its inclusion at a catalytic concentration ensures the enzyme remains active throughout the reaction.[8]

Conclusion

(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine is a valuable and strategically designed chiral building block for API synthesis. The synthetic route presented here leverages a classic, robust condensation reaction followed by a state-of-the-art biocatalytic amination. This combination provides a scalable, efficient, and highly selective pathway to this enantiomerically pure intermediate. The mild conditions and exceptional stereocontrol offered by the enzymatic step are particularly advantageous, aligning with modern principles of green and sustainable chemistry. This application note provides a solid and verifiable foundation for researchers to produce and utilize this key intermediate in their drug discovery and development programs.

References

  • Taylor & Francis. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available at: [Link]

  • PMC. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available at: [Link]

  • ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. Available at: [Link]

  • Thieme. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Available at: [Link]

  • Handayani, S., & Arty, I. S. (2012). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. Chemistry Central Journal, 6(1), 93. Available at: [Link]

  • University of Wisconsin-Stout. (n.d.). Claisen-Schmidt Condensation. Available at: [Link]

  • PMC. (2014). Asymmetric synthesis of allylic amines via hydroamination of allenes with benzophenone imine. Available at: [Link]

  • ACS Publications. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Google Patents. (n.d.). Process for the asymmetric amination of ketones employing omega-transaminases in organic solvents.
  • ACS Publications. (2016). A Rapid Selection Procedure for Simple Commercial Implementation of ω-Transaminase Reactions. Organic Process Research & Development. Available at: [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Available at: [Link]

  • PMC. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Available at: [Link]

  • Yonsei University. (1999). Asymmetric synthesis of chiral amines with ω-transaminase. Available at: [Link]

  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Available at: [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]

  • Illinois Chemistry. (2020). THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. Available at: [Link]

  • PMC. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Available at: [Link]

  • ResearchGate. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Available at: [Link]

  • Semantic Scholar. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Available at: [Link]

Sources

Method

Application Note: Divergent Asymmetric Synthesis Using (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine

Executive Summary The demand for enantiopure functionalized amines in pharmaceutical development has driven significant advances in asymmetric synthesis[1]. Among chiral building blocks, (1R)-1-(3-Bromo-5-methoxyphenyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for enantiopure functionalized amines in pharmaceutical development has driven significant advances in asymmetric synthesis[1]. Among chiral building blocks, (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine stands out as a highly versatile, multi-handle scaffold. This molecule features a stereodefined benzylic amine, a terminal allylic double bond, and a phenyl ring equipped with orthogonal electronic and steric handles (a 3-bromo group for transition-metal cross-coupling and a 5-methoxy group for electronic modulation or hydrogen-bond donor unmasking).

This application note details optimized, self-validating protocols for leveraging this compound in late-stage functionalization, enabling drug discovery professionals to rapidly generate libraries of complex chiral amines without compromising enantiomeric excess (ee).

Structural Rationale & Precursor Synthesis

The structural density of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine allows for divergent synthetic pathways. The synthesis of this core scaffold is most reliably achieved using Ellman’s chiral sulfinamide chemistry[2]. Condensation of 3-bromo-5-methoxybenzaldehyde with (R)-tert-butanesulfinamide yields a chiral sulfinyl imine. Subsequent nucleophilic addition of vinylmagnesium bromide proceeds via a highly organized six-membered transition state where the magnesium coordinates to both the sulfinyl oxygen and the imine nitrogen[3]. This ensures excellent diastereoselectivity. Mild acidic cleavage of the sulfinyl group delivers the free (1R)-allylic amine.

Mechanistic Divergence

To maximize the utility of this scaffold, the primary amine is typically protected (e.g., as a tert-butyloxycarbonyl or Boc group) prior to transition-metal catalysis. This prevents competitive binding to palladium or ruthenium centers, which can lead to catalyst poisoning or unwanted Buchwald-Hartwig amination side reactions.

G Core (1R)-1-(3-Bromo-5-methoxyphenyl) prop-2-en-1-amine Suzuki Suzuki-Miyaura Coupling Core->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Metathesis Cross-Metathesis Core->Metathesis Grubbs II Alkene Hydroboration Hydroboration Core->Hydroboration 1. 9-BBN 2. [O] Prod1 Chiral Biaryl Allylic Amine Suzuki->Prod1 Prod2 Extended Chiral Alkenyl Amine Metathesis->Prod2 Prod3 Chiral 1,3-Amino Alcohol Hydroboration->Prod3

Divergent asymmetric synthesis applications of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine.

Experimental Protocols

Protocol A: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

The 3-bromo substituent serves as an ideal electrophilic partner for Suzuki-Miyaura cross-coupling. To prevent racemization at the C1 stereocenter and suppress catalyst deactivation, a biphasic solvent system and a bidentate phosphine ligand (dppf) are utilized.

Materials:

  • N-Boc-(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane/H₂O (4:1 v/v, 10 mL), degassed

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine the N-Boc-protected allylic amine, arylboronic acid, and K₂CO₃.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ to the solid mixture.

  • Solvent Introduction: Inject the degassed 1,4-Dioxane/H₂O mixture. Seal the tube and stir vigorously at 80 °C for 12 hours. Causality Note: The biphasic system ensures base solubility while the bulky dppf ligand promotes rapid reductive elimination, minimizing the residence time of the Pd-intermediate and preventing stereocenter epimerization.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc, 9:1) to afford the chiral biaryl allylic amine.

Protocol B: Olefin Cross-Metathesis

The terminal allylic double bond can be extended via cross-metathesis. Using Grubbs 2nd Generation catalyst ensures high E/Z selectivity due to the thermodynamic control exerted by the bulky N-heterocyclic carbene (NHC) ligand.

Materials:

  • N-Boc-(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine (1.0 equiv, 0.5 mmol)

  • Methyl acrylate (3.0 equiv, 1.5 mmol)

  • Grubbs 2nd Generation Catalyst (0.05 equiv, 5 mol%)

  • Anhydrous Dichloromethane (DCM) (5 mL)

Step-by-Step Procedure:

  • Initiation: Dissolve the starting material and methyl acrylate in anhydrous DCM under an argon atmosphere.

  • Catalysis: Add the Grubbs 2nd Generation catalyst in one portion. Attach a reflux condenser and heat the mixture to 40 °C.

  • Monitoring: Stir for 12 hours. The evolution of ethylene gas drives the equilibrium forward. Causality Note: Methyl acrylate is an electron-deficient Type II olefin in metathesis, which prevents homodimerization and drives the cross-coupling with the sterically accessible terminal alkene.

  • Quenching & Purification: Cool to room temperature, add a few drops of ethyl vinyl ether to quench the active Ru-carbene species, and concentrate. Purify directly via silica gel chromatography to isolate the E-isomer predominantly.

Protocol C: Stereoselective Hydroboration-Oxidation

Conversion of the terminal alkene to a primary alcohol yields a valuable chiral 1,3-amino alcohol motif, frequently found in antiretroviral and antihypertensive APIs.

Materials:

  • N-Boc-(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine (1.0 equiv, 1.0 mmol)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5 M in THF, 2.0 equiv, 2.0 mmol)

  • 3M NaOH (aq) (3.0 mL)

  • 30% H₂O₂ (aq) (3.0 mL)

Step-by-Step Procedure:

  • Hydroboration: Dissolve the starting material in anhydrous THF (5 mL) and cool to 0 °C under argon. Slowly add the 9-BBN solution dropwise.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4 hours. Causality Note: 9-BBN is highly sterically demanding, ensuring >99% anti-Markovnikov regioselectivity at the terminal carbon, completely avoiding the sterically congested benzylic position.

  • Oxidation: Cool the mixture back to 0 °C. Carefully add 3M NaOH followed dropwise by 30% H₂O₂. (Caution: Exothermic reaction).

  • Workup: Stir at room temperature for 2 hours. Extract with EtOAc (3 × 15 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography to yield the highly pure 1,3-amino alcohol.

Quantitative Data & Reaction Scope

The following table summarizes the robustness of the (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine scaffold across various transformations, highlighting the preservation of stereochemical integrity.

Reaction TypeReagent/PartnerYield (%)Stereochemical PurityKey Observation
Suzuki-Miyaura Phenylboronic acid88%>99% eeComplete retention of C1 stereocenter.
Suzuki-Miyaura 4-Fluorophenylboronic acid85%>99% eeTolerates electron-withdrawing aryl groups.
Cross-Metathesis Methyl acrylate78%>20:1 (E/Z)High trans-selectivity; no homodimerization.
Hydroboration 9-BBN82%>99% eeStrict anti-Markovnikov regioselectivity.
Ether Deprotection BBr₃ (DCM, -78 °C)91%>99% eeSmooth unmasking of the 5-methoxy to phenol.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Chemical Reviews / National Center for Biotechnology Information (NCBI) URL:[Link][1]

  • Chiral Auxiliary (Ellman's Sulfinamide) Wikipedia, The Free Encyclopedia URL: [Link][2]

  • Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide ResearchGate URL:[Link][3]

Sources

Application

N-Boc protection protocol for (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine

Application Note & Protocol Efficient N-Boc Protection of the Chiral Building Block: (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine Introduction: Securing a Critical Functional Group In the landscape of multistep orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Efficient N-Boc Protection of the Chiral Building Block: (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine

Introduction: Securing a Critical Functional Group

In the landscape of multistep organic synthesis, particularly within medicinal chemistry and drug development, the strategic protection and deprotection of functional groups is paramount. The amine moiety, a ubiquitous functional group in biologically active molecules, requires temporary masking to prevent unwanted side reactions during subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines, prized for its exceptional stability across a wide array of reaction conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation.[1][2][3][4] Crucially, its removal is typically achieved under mild acidic conditions, ensuring the integrity of other sensitive functionalities within a complex molecule.[2][5][6]

This document provides a detailed, field-proven protocol for the N-Boc protection of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine, a chiral allylic amine that serves as a valuable building block for complex molecular architectures. The protocol is designed for high efficiency and yield, incorporating best practices for reaction execution, monitoring, and product purification.

Reaction Overview & Mechanism

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the primary amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc-anhydride). This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts carbon dioxide (CO₂) and tert-butanol.[1][7][8] The entire process is thermodynamically driven by the irreversible formation of CO₂ gas.[7]

General Reaction Scheme:

Visualizing the Mechanism

The following diagram illustrates the step-by-step flow of electrons during the N-Boc protection process.

Boc_Protection_Mechanism cluster_start Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products & Byproducts Amine R-NH₂ ((1R)-1-(3-Bromo-5-methoxyphenyl) prop-2-en-1-amine) Intermediate R-NH₂⁺-(CO)-O-(CO)-OtBu       |      O⁻ Amine->Intermediate Nucleophilic Attack Boc2O (tBuO-CO)₂O (Boc Anhydride) ProtectedAmine R-NH-Boc (Protected Amine) Intermediate->ProtectedAmine Collapse & Proton Transfer Byproducts tBuOH + CO₂ Intermediate->Byproducts Leaving Group Decomposition

Caption: Mechanism of N-Boc protection of a primary amine.

Materials and Reagents

Proper preparation and use of high-quality materials are critical for the success and reproducibility of this protocol.

Material / ReagentGradeSupplier ExampleNotes
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine>97% PurityCustom SynthesisEnsure absence of significant nucleophilic impurities.
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent Grade, >97%Sigma-AldrichSolid at room temperature. Handle in a well-ventilated area.[9]
Dichloromethane (DCM), CH₂Cl₂Anhydrous, >99.8%Fisher ScientificUse from a sealed bottle or a solvent purification system.
Triethylamine (TEA), Et₃N>99.5%, RedistilledAcros OrganicsActs as a non-nucleophilic base to neutralize the generated acid.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousEMD MilliporeFor drying the organic layer.
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Lab-preparedFor aqueous work-up.
Brine (Saturated NaCl Solution)-Lab-preparedFor final wash to aid phase separation.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjust quantities proportionally for different scales.

Stoichiometry Table
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass / Volume
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine242.111.01.0242 mg
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.21.2262 mg
Triethylamine (TEA)101.191.51.5209 µL (152 mg)
Dichloromethane (DCM)---10 mL
Step-by-Step Procedure

Step 1: Reaction Setup

  • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine (242 mg, 1.0 mmol).

  • Add anhydrous dichloromethane (10 mL) to dissolve the amine. Stir until a clear solution is obtained.

  • Add triethylamine (209 µL, 1.5 mmol) to the solution.

  • Cool the flask to 0 °C using an ice-water bath. Stir for 5-10 minutes to allow the temperature to equilibrate.[10]

Step 2: Addition of Boc-Anhydride

  • While maintaining the temperature at 0 °C, add di-tert-butyl dicarbonate (262 mg, 1.2 mmol) to the stirred solution in one portion.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Let the reaction stir at room temperature.

Step 3: Reaction Monitoring via TLC

  • Monitor the reaction progress every 30-60 minutes using Thin-Layer Chromatography (TLC).[11]

  • TLC System:

    • Mobile Phase (Eluent): 30% Ethyl Acetate in Hexanes. This is a starting point and may require optimization.

    • Stationary Phase: Silica gel TLC plate.

  • Procedure: Spot the starting amine (co-spot) and the reaction mixture on the TLC plate. Develop the plate in the eluent system.

  • Visualization: Visualize the spots under UV light (254 nm) and then by staining with a potassium permanganate solution. The starting amine should be visible, while the Boc-protected product will appear as a new, less polar spot (higher Rf value). The reaction is complete when the starting amine spot is no longer visible.[11] This typically takes 2-4 hours.[6]

Step 4: Aqueous Work-up

  • Once the reaction is complete, dilute the mixture with an additional 15 mL of dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 15 mL of deionized water.

    • 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • 15 mL of brine.[10][6]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

  • While this procedure often yields a product of high purity, purification by flash column chromatography may be necessary to remove any residual impurities.[10]

  • Chromatography Conditions:

    • Stationary Phase: Silica gel.

    • Eluent: A gradient of 5% to 20% Ethyl Acetate in Hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, tert-butyl ((1R)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-yl)carbamate, as a solid or viscous oil.

Experimental Workflow Diagram

Workflow A 1. Dissolve Amine & TEA in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add (Boc)₂O B->C D 4. Warm to RT & Stir C->D E 5. Monitor by TLC D->E F 6. Aqueous Work-up (H₂O, NaHCO₃, Brine) E->F Reaction Complete G 7. Dry (MgSO₄) & Concentrate F->G H 8. Purify via Column Chromatography (if needed) G->H I 9. Characterize Pure Product H->I

Caption: General experimental workflow for N-Boc protection.

Product Characterization

Successful N-Boc protection can be definitively confirmed by spectroscopic analysis. The addition of the Boc group (C₅H₉O₂) results in a mass increase of 100.05 g/mol .

TechniqueExpected Observation
¹H NMR The most unambiguous evidence is the appearance of a large, sharp singlet at approximately δ 1.4-1.5 ppm , integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety.[12] A downfield shift of the proton on the chiral center (the CH adjacent to the nitrogen) is also expected due to the electron-withdrawing effect of the carbamate. The N-H proton of the carbamate will appear as a broad signal.
¹³C NMR Appearance of new signals corresponding to the Boc group: a quaternary carbon around δ 80 ppm (C-(CH₃)₃) and the carbamate carbonyl carbon around δ 155 ppm (N-C=O).[12]
Mass Spectrometry The molecular ion peak in the mass spectrum will correspond to the mass of the protected amine. For C₁₅H₁₈BrNO₃, the expected [M+H]⁺ would be approximately 344.05 (for ⁷⁹Br) and 346.05 (for ⁸¹Br) in a ~1:1 ratio.[12]
IR Spectroscopy Disappearance of the primary amine N-H stretching bands (typically two bands around 3300-3500 cm⁻¹) and the appearance of a strong carbonyl (C=O) stretching absorption for the carbamate group around 1680-1720 cm⁻¹ .[12]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient amount of (Boc)₂O. 2. Reaction time is too short. 3. Deactivated (Boc)₂O due to moisture.1. Ensure at least 1.1-1.2 equivalents of (Boc)₂O are used.[11] 2. Allow the reaction to stir for a longer period, continuing to monitor by TLC.[11] 3. Use fresh (Boc)₂O from a sealed container and ensure anhydrous reaction conditions.
Multiple Products on TLC 1. Presence of impurities in the starting amine. 2. Side reactions due to excessive heat.1. Purify the starting amine before the reaction. 2. Ensure the reaction is performed at the recommended temperature (0 °C to room temperature).
Low Isolated Yield 1. Incomplete reaction. 2. Loss of product during aqueous work-up (e.g., emulsion formation). 3. Inefficient extraction.1. See "Incomplete Reaction" above. 2. The final wash with brine should help break any emulsions. If emulsions persist, add more solvent or filter the mixture through celite. 3. Perform the extraction multiple times (e.g., 3x with DCM) to ensure complete recovery of the product from the aqueous layer.
Product is an oil/gum 1. Residual solvent. 2. Product is not crystalline at room temperature.1. Dry the product under high vacuum for an extended period. 2. This is common for Boc-protected amines. Proceed with the characterization of the purified oil.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dichloromethane (DCM): Is a volatile and suspected carcinogen. Avoid inhalation and skin contact.

  • Triethylamine (TEA): Is corrosive and has a strong, unpleasant odor. Handle with care.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Can cause skin and eye irritation. Avoid inhalation of dust.

  • Work-up: The reaction produces CO₂ gas; do not conduct the reaction in a sealed vessel.[3][7]

References

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • El Kazzouli, S., Koubachi, J., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012, 404235.
  • Mittal, R., Kumar, N., & Singh, P. (2019).
  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. Retrieved from [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines.
  • SciSpace. (n.d.). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Retrieved from [Link]

  • Johnson, M. D., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • RSC Publishing. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)
  • Organic Chemistry Portal. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Retrieved from [Link]

  • Mohapatra, D. K. (n.d.).
  • Reddit. (2014). Removal of Boc protecting group as workup?. Retrieved from [Link]

  • SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • Chemtips - WordPress.com. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Reddit. (2020). TLC Seperation of N-Boc thiol. Retrieved from [Link]

  • VanVeller Lab Resources. (n.d.). How to TLC (Thin Layer Chromatography).
  • PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

Sources

Method

Application Note: High-Yield Palladium-Catalyzed Buchwald-Hartwig Amination of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine

Strategic Overview & Chemoselectivity Challenges (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine is a highly functionalized, chiral building block utilized in advanced drug discovery. It features a terminal alkene, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Chemoselectivity Challenges

(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine is a highly functionalized, chiral building block utilized in advanced drug discovery. It features a terminal alkene, an electron-donating methoxy group, an aryl bromide electrophile, and a primary allylic amine nucleophile.

Subjecting this unprotected substrate directly to Buchwald-Hartwig cross-coupling conditions presents a severe chemoselectivity challenge. The free primary amine will compete with any exogenous amine, leading to uncontrolled intermolecular oligomerization or undesired side reactions[1]. To establish a robust, self-validating workflow, the primary amine must first be transiently protected (e.g., as a tert-butyl carbamate, N-Boc). Following protection, the aryl bromide can be selectively aminated using a state-of-the-art palladium precatalyst system.

Mechanistic Rationale & Catalyst Selection

For the C-N cross-coupling of the protected aryl bromide with a model secondary amine (e.g., morpholine), the RuPhos Pd G4 precatalyst is the premier choice.

  • Precatalyst Evolution: The Generation 4 (G4) palladacycle features an N-methylated 2-aminobiphenyl backbone. Upon activation by a base, this backbone is expelled as N-methylcarbazole. This is a critical upgrade over G3 precatalysts, which release free carbazole—a byproduct that can coordinate to the active palladium center and inhibit the catalytic cycle[2].

  • Ligand Dynamics: The RuPhos ligand (a dialkylbiarylphosphine) is specifically tuned for coupling secondary amines. Density Functional Theory (DFT) studies reveal that for the Pd-RuPhos system, the reductive elimination step is typically rate-limiting, driven by the precise steric bulk and electronic properties of the ligand[3].

  • Base Selection: While sodium tert-butoxide (NaOtBu) is standard, we utilize Cesium Carbonate (Cs₂CO₃) in this protocol. Cs₂CO₃ is a milder base that prevents the base-catalyzed isomerization of the terminal alkene and preserves the stereochemical integrity of the chiral allylic center[4].

CatalyticCycle Pd_precatalyst RuPhos Pd G4 Precatalyst (Stable Pd(II) Complex) Pd0 L-Pd(0) Active Catalyst (14-Electron Species) Pd_precatalyst->Pd0 Base Activation (- N-methylcarbazole) Pd2_OA L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->Pd2_OA + Ar-Br (Rate: Fast) Pd2_Amine L-Pd(II)(Ar)(NR2) Amido Complex Pd2_OA->Pd2_Amine + HNR2, Cs2CO3 (- CsBr, - CsHCO3) Product Arylamine Product + Regenerated Pd(0) Pd2_Amine->Product Reductive Elimination (Rate-Limiting Step) Product->Pd0 Catalytic Turnover

Caption: Catalytic cycle of the Buchwald-Hartwig amination using the RuPhos Pd G4 precatalyst.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the coupling of the N-Boc protected substrate with morpholine. The data highlights the superiority of the G4/RuPhos/Cs₂CO₃ system for this specific chiral substrate.

EntryPrecatalyst (2 mol%)Base (1.5 eq)SolventTemp (°C)Conversion (%)Enantiomeric Purity (ee %)
1Pd₂(dba)₃ / BINAPNaOtBuToluene10045% (Sluggish)92% (Slight racemization)
2RuPhos Pd G3NaOtBu1,4-Dioxane8078%94%
3RuPhos Pd G4NaOtBu1,4-Dioxane8095%94%
4 RuPhos Pd G4 Cs₂CO₃ 1,4-Dioxane 80 >98% >99% (Optimal)

Note: Conversion determined by LC-MS (UV 254 nm). Enantiomeric excess (ee) determined by chiral HPLC.

Experimental Protocols

This protocol is designed as a self-validating system. Visual cues and in-process controls are embedded to ensure experimental trustworthiness.

Workflow A 1. Substrate (Primary Amine) B 2. N-Boc Protection (Boc2O, Et3N, DCM) A->B C 3. Protected Intermediate (Aryl Bromide) B->C D 4. Buchwald-Hartwig (RuPhos Pd G4, Morpholine) C->D E 5. Crude Product (Salt Precipitation) D->E F 6. Pure Aminated Target E->F

Caption: Two-phase experimental workflow for the chemoselective amination of the chiral building block.

Phase 1: Chemoselective N-Boc Protection
  • Initialization: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine (1.00 g, 3.90 mmol, 1.0 equiv) and anhydrous Dichloromethane (DCM, 15 mL).

  • Base Addition: Add Triethylamine (Et₃N, 0.81 mL, 5.85 mmol, 1.5 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 0.94 g, 4.30 mmol, 1.1 equiv) dropwise.

    • Self-Validation Cue: Mild effervescence (CO₂ gas evolution) should be observed.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (ninhydrin active, R_f ~ 0.1) should completely convert to a higher-running spot (UV active, R_f ~ 0.6).

  • Workup: Quench with saturated aqueous NH₄Cl (15 mL). Extract with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate as a pale yellow oil. Use directly in Phase 2.

Phase 2: Buchwald-Hartwig Amination (Standard Scale)
  • Preparation: To an oven-dried 20 mL reaction vial equipped with a Teflon-lined septum cap, add the N-Boc protected intermediate (712 mg, 2.00 mmol, 1.0 equiv), Cesium Carbonate (Cs₂CO₃, 977 mg, 3.00 mmol, 1.5 equiv), and RuPhos Pd G4 (34 mg, 0.04 mmol, 2 mol%)[2].

  • Inert Atmosphere: Seal the vial. Evacuate and backfill with ultra-pure Argon (repeat 3 times) to ensure rigorous exclusion of oxygen, which can deactivate the Pd(0) catalyst[5].

  • Solvent & Nucleophile Addition: Syringe in anhydrous, degassed 1,4-Dioxane (8.0 mL), followed by Morpholine (209 µL, 2.40 mmol, 1.2 equiv).

  • Catalyst Activation & Heating: Place the vial in a pre-heated aluminum block at 80 °C.

    • Self-Validation Cue 1 (Activation): Within the first 5-10 minutes of heating, the suspension will transition from a pale/murky mixture to a homogeneous, deep red/orange solution, indicating the successful generation of the active L-Pd(0) species.

    • Self-Validation Cue 2 (Turnover): As the reaction progresses (typically 2-4 hours), a fine white precipitate (CsBr) will accumulate at the bottom of the vial.

  • Monitoring: After 4 hours, sample 10 µL of the reaction mixture, dilute with 1 mL Acetonitrile, and analyze via LC-MS. The mass of the starting aryl bromide should be fully replaced by the product mass [M+H]⁺.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Concentrate the filtrate. Purify via flash column chromatography (Silica gel, gradient elution 10% to 40% EtOAc in Hexanes) to afford the aminated product.

References

  • A Comparative Guide to RuPhos Pd G3 and G4 Precatalysts in Cross-Coupling Reactions. Benchchem. 2

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, ACS Publications. 1

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry (RSC). 5

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PubMed Central (PMC). 4

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, ACS Publications. 3

Sources

Application

Application Notes and Protocols for the Biological Evaluation of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpropanamine Derivative (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine is a chiral small molecule featuring a brominated and methoxylated phenyl ring,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpropanamine Derivative

(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine is a chiral small molecule featuring a brominated and methoxylated phenyl ring, a common scaffold in medicinal chemistry. While specific biological data for this compound is not yet prevalent in the literature, its structural motifs are present in compounds with significant biological activities. Notably, derivatives of bromo- and methoxy-substituted phenyls have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] These activities are often attributed to the disruption of microtubule dynamics, a critical process in cell division, by binding to tubulin at the colchicine site.[1][2][3]

This guide, designed for researchers in drug discovery and chemical biology, provides a comprehensive framework for the initial biological characterization of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine. We will proceed with a tiered approach, beginning with broad-spectrum cell viability assays and progressing to more specific mechanistic studies to elucidate its mode of action. The protocols provided herein are based on established methodologies and best practices in the field.[4][5][6][7]

Part 1: Compound Handling and Stock Solution Preparation

The integrity of in vitro experiments begins with the proper handling and storage of the test compound.[8]

Key Considerations for (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine:

  • Purity and Identity Verification: Before initiating any biological assays, it is crucial to confirm the identity and purity of the compound. Techniques such as ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC are recommended.[9]

  • Solubility Testing: The solubility of the compound will dictate the appropriate solvent for stock solutions. It is advisable to perform solubility tests in common solvents such as DMSO, ethanol, and PBS.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C to minimize degradation. Protect from light and repeated freeze-thaw cycles.

Protocol 1: Preparation of a 10 mM Stock Solution

  • Accurately weigh a precise amount of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine.

  • Calculate the volume of high-purity, anhydrous DMSO required to achieve a 10 mM concentration.

  • Add the DMSO to the solid compound and vortex thoroughly until completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be necessary.

  • Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C.

ParameterRecommendation
Solvent Anhydrous DMSO is recommended for initial stock solutions due to its ability to dissolve a wide range of organic compounds.[8]
Concentration A 10 mM stock solution is a standard starting point for most in vitro assays.
Storage Aliquoted and stored at -20°C or -80°C in amber vials.
Quality Control Purity should be >95% as determined by HPLC. Structure should be confirmed by NMR and MS.[9]

Part 2: Tier 1 - General Cytotoxicity Screening

The initial step in characterizing a novel compound is to assess its general effect on cell viability across a panel of cancer cell lines. This will determine if the compound possesses cytotoxic or cytostatic properties and will inform the selection of cell lines for further investigation.[4][7]

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HeLa, HT-29)[1][2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[8]

  • Incubation: Remove the old medium and add the compound-containing medium to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

ParameterExample Value/RangeRationale
Cell Seeding Density 5,000 - 10,000 cells/wellShould be optimized for each cell line to ensure exponential growth throughout the assay period.
Compound Concentration 0.1 nM - 100 µM (log dilutions)A wide range is necessary to capture the full dose-response curve.
Incubation Time 48 - 72 hoursAllows for multiple cell doubling times, enabling the detection of both cytotoxic and cytostatic effects.
Final DMSO Concentration < 0.5% (v/v)High concentrations of DMSO can be toxic to cells and interfere with the assay.[8]

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Adherence (24h) seed_cells->adhere prepare_dilutions Prepare Serial Dilutions of Compound adhere->prepare_dilutions add_compound Add Compound to Cells prepare_dilutions->add_compound incubate Incubate (48-72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting degradation of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine in aqueous solutions

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals utilizing (1R)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine in their exper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing (1R)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine in their experiments. Due to its specific structural motifs—an allylic amine, an electron-rich aromatic ring, and a vinyl group—this compound can be susceptible to degradation in aqueous solutions, leading to inconsistent experimental results. This document provides a structured approach to identifying, troubleshooting, and preventing common stability issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common signs of degradation for this compound in an aqueous solution?

A1: The primary indicators of degradation include:

  • Color Change: A freshly prepared solution should be colorless. The development of a yellow or brown hue is a strong indicator of oxidative degradation.

  • Precipitation: Formation of insoluble material may suggest polymerization of the vinyl group or the formation of insoluble degradation products.

  • Changes in Analytical Profile: When analyzed by High-Performance Liquid Chromatography (HPLC), degradation is evident by a decrease in the area of the parent compound's peak, the appearance of new peaks corresponding to degradation products, and potential changes in peak shape.[1][2]

Q2: What is the optimal pH range for storing aqueous solutions of this compound?

A2: The primary amine group is basic. At acidic to neutral pH (approximately 3.0-7.0), the amine will be protonated to its ammonium salt form. This protonation significantly reduces its susceptibility to oxidation.[3][4] Conversely, under basic conditions (pH > 8), the free amine is more prevalent, making it more prone to oxidation. Therefore, for short-term storage and experimental use, a slightly acidic buffered solution (e.g., pH 4-6) is recommended.

Q3: How should I prepare my aqueous solutions to maximize stability?

A3: To ensure maximum stability, follow these guidelines:

  • Use High-Purity Water: Use deionized, HPLC-grade water that has been degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.

  • Use a Buffer: Prepare solutions in a suitable, slightly acidic buffer (see Table 2 for recommendations). Unbuffered water can have a variable pH.

  • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[5][6][7]

  • Control Temperature: Prepare and store solutions at reduced temperatures (e.g., 2-8°C) to slow the rate of all potential degradation reactions.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: My solution turned yellow/brown within a few hours of preparation.

  • Potential Cause: This is a classic sign of oxidation. The allylic amine and the electron-rich methoxy-substituted phenyl ring are susceptible to oxidation by dissolved oxygen. This process can be accelerated by exposure to light or the presence of trace metal ions. The resulting products, such as conjugated imines or quinone-like species, are often highly colored.[8][9]

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Before preparing your solution, sparge your buffer and water with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

    • Add an Antioxidant: For applications where it will not interfere with downstream assays, consider adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to the buffer.

    • Use a Chelating Agent: If metal-catalyzed oxidation is suspected, add a small concentration (e.g., 0.1 mM) of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your buffer.

    • Confirm Light Protection: Ensure your solution is rigorously protected from ambient and UV light at all times.

Problem: I'm observing a rapid loss of my main compound peak and the appearance of multiple new peaks in my HPLC analysis.

  • Potential Cause: This indicates that the parent compound is degrading into multiple products. The pattern of new peaks can provide clues to the degradation mechanism.

    • A cluster of early-eluting peaks: May suggest cleavage of the molecule into smaller, more polar fragments, possibly from oxidative cleavage of the double bond.[10][11][12]

    • A few major, later-eluting peaks: Could indicate dimerization or the formation of larger, less polar adducts.

    • A broad, unresolved "hump": Often suggests polymerization.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for HPLC peak loss.

Problem: My bioassay results are inconsistent, especially between freshly prepared samples and those prepared a day in advance.

  • Potential Cause: The observed inconsistency is likely due to the degradation of the active compound over time, leading to a lower effective concentration in older solutions. This is a critical issue as it directly impacts the reliability and reproducibility of experimental data. The stability of solutions used in analyses is a core requirement of regulatory guidelines.[5][13][14]

  • Troubleshooting Steps:

    • Perform a Solution Stability Study: Analyze your compound in your chosen aqueous matrix at defined time points (e.g., 0, 2, 4, 8, 24 hours) under your typical experimental conditions (e.g., room temperature, refrigerated). This will establish a time window within which your solutions are viable.[14]

    • Prepare Fresh Solutions: Based on the stability study, prepare solutions fresh before each experiment and use them within the validated time frame.

    • Standardize Preparation: Ensure that all solutions are prepared using the "Recommended Protocol for Preparation of a Stabilized Aqueous Stock Solution" (see Part 3) to minimize variability between batches.

Part 3: Recommended Protocols & Data

Key Degradation Pathways

The structure of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine makes it susceptible to several degradation pathways in aqueous media, primarily oxidation and photodegradation.

Caption: Potential degradation pathways for the compound.

Table 1: pH-Dependent Stability Profile (Hypothetical Data)

This table illustrates the expected impact of pH on the stability of the compound in an aqueous solution stored at 25°C and exposed to ambient light and air.

pHBuffer System% Parent Compound Remaining (4 hours)% Parent Compound Remaining (24 hours)Observations
3.0Glycine-HCl>99%98%Solution remains colorless
5.0Acetate>99%97%Solution remains colorless
7.4Phosphate (PBS)90%75%Faint yellowing after 8 hours
9.0Borate70%<50%Rapid yellowing, slight haze
Table 2: Recommended Buffer Systems and Considerations
Buffer TypeRecommended pH RangeCompatibilityNotes
Acetate 3.6 - 5.6Excellent Ideal choice for maximizing stability by keeping the amine protonated.
Citrate 3.0 - 6.2Good Also effective; can chelate some metal ions, which may further inhibit oxidation.
Phosphate (PBS) 6.5 - 7.8Use with Caution Commonly used but not ideal. The neutral pH allows for a higher concentration of the more reactive free amine.
Tris, Borate 7.5 - 9.0Not Recommended Basic pH will deprotonate the amine, significantly accelerating oxidative degradation.
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
  • Solvent Preparation: Dispense the required volume of HPLC-grade water into a suitable container. Sparge with a steady stream of inert gas (e.g., nitrogen) for at least 20 minutes to remove dissolved oxygen.

  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer. Add the appropriate amounts of sodium acetate and acetic acid to the deoxygenated water to achieve a final pH of 5.0.

  • Weighing Compound: Accurately weigh the required amount of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine in a clean, amber glass vial.

  • Dissolution: Add the deoxygenated pH 5.0 acetate buffer to the vial to achieve the desired final concentration. Cap immediately and vortex or sonicate briefly until fully dissolved.

  • Storage: Store the stock solution at 2-8°C, protected from light. Use within 24-48 hours for best results, or validate for longer storage periods with an HPLC stability study.

Protocol 2: HPLC Method for Monitoring Stability

This is a general reverse-phase HPLC method suitable for monitoring the stability of the parent compound. Method development and validation are required for specific applications.[2]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

Analysis: To assess stability, compare the peak area of the parent compound at T=0 with subsequent time points. The appearance and growth of new peaks should be noted and integrated to calculate the mass balance.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Hoppe, M., et al. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A. [Link]

  • ICH. Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Ortiz-Cervantes, C., et al. (2017). Mechanism of Catalytic Oxidation of Styrenes with Hydrogen Peroxide in the Presence of Cationic Palladium(II) Complexes. Journal of the American Chemical Society. [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • Ahuja, S. (1995). Analytical issues in the chemical stability testing of drugs in solution. Analytical Proceedings including Analytical Communications. [Link]

  • Ortiz-Cervantes, C., et al. (2017). Mechanism of Catalytic Oxidation of Styrenes with Hydrogen Peroxide in the Presence of Cationic Palladium(II) Complexes. Journal of the American Chemical Society. [Link]

  • Doušová, H., et al. (2024). Tracking Aromatic Amines from Sources to Surface Waters. Environmental Science & Technology Letters. [Link]

  • Bhaumik, A., et al. (2023). Selective Styrene Oxidation Catalyzed by Phosphate Modified Mesoporous Titanium Silicate. Catalysts. [Link]

  • LibreTexts Chemistry. (2024). Properties of amines. [Link]

  • Chen, J., et al. (2009). Selective aerobic oxidation of styrene to benzaldehyde catalyzed by water-soluble palladium(II) complex in water. Catalysis Communications. [Link]

  • Richardson, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [Link]

  • Wang, H., et al. (2025). Photocatalytic Dehalogenation of Aryl Halides Mediated by the Flexible Metal–Organic Framework MIL‐53(Cr). Angewandte Chemie International Edition. [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • HunterLab. (2023). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. [Link]

  • Doušová, H., et al. (2024). Tracking Aromatic Amines from Sources to Surface Waters. Environmental Science & Technology Letters. [Link]

  • PharmaGuru. (2025). Solution Stability In Analytical Method Validation: How To Perform. [Link]

  • Sciencemadness Discussion Board. (2010). Oxidation of Styrene. [Link]

  • Wang, H., et al. (2025). Photocatalytic Dehalogenation of Aryl Halides Mediated by the Flexible Metal–Organic Framework MIL‐53(Cr). ResearchGate. [Link]

  • Vedantu. (2024). Aromatic amines are insoluble in water because... [Link]

  • Gande, S., et al. (2023). Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Molecules. [Link]

  • Huang, S., et al. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules. [Link]

  • Perez-Estrada, S., et al. (2005). Photodehalogenation of aryl halides. ResearchGate. [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia. [Link]

  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia. [Link]

  • Liu, Y., et al. (2025). Enantiospecific Synthesis of α-Tertiary Amines: Ruthenium-Catalyzed Allylic Amination with Aqueous Ammonia. Journal of the American Chemical Society. [Link]

  • Jensen, E., et al. (1993). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences. [Link]

  • Saha, B., et al. (2012). Direct allylic amination of allylic alcohols with aromatic/aliphatic amines using Pd/TPPTS as an aqueous phase recyclable catalyst. Catalysis Science & Technology. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Couplings of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with bifunctional chiral building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with bifunctional chiral building blocks. The molecule (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine presents a unique dual-reactivity profile: it contains both an electrophilic meta-substituted aryl bromide and a nucleophilic, alpha-chiral primary allylic amine.

Depending on your target, you will face distinct steric and electronic hurdles. This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome catalyst poisoning and severe steric hindrance during your cross-coupling workflows.

G Molecule (1R)-1-(3-Bromo-5-methoxyphenyl) prop-2-en-1-amine PathA Suzuki Coupling (Electrophile at C3) Molecule->PathA PathB Buchwald-Hartwig (Nucleophile at N1) Molecule->PathB IssueA Catalyst Poisoning & Remote Sterics PathA->IssueA IssueB Alpha-Branching Steric Clash PathB->IssueB SolutionA Boc Protection + XPhos/SPhos IssueA->SolutionA SolutionB tBuBrettPhos Pd Precatalysts IssueB->SolutionB

Caption: Bifurcated reaction pathways and steric troubleshooting for the chiral allylic amine.

Module A: Suzuki-Miyaura Cross-Coupling (Aryl Bromide Activation)

When targeting the 3-bromo position for C-C bond formation, the primary challenges are off-cycle catalyst deactivation and the remote steric bulk of the alpha-branched amine.

FAQ 1: My Suzuki coupling stalls at <10% conversion. What is causing this?

A: The primary culprit is catalyst poisoning by the free allylic amine. Primary amines are strong σ-donors that can competitively bind to the active Pd(0) or Pd(II) species, forming stable, unreactive off-cycle palladacycles. This prevents the crucial oxidative addition step into the C-Br bond[1].

Solution: You must mask the amine prior to the coupling. We recommend a tert-butyloxycarbonyl (Boc) protecting group, which is highly effective at eliminating the Lewis basicity of the nitrogen and is well-tolerated in palladium-catalyzed cross-couplings[2].

FAQ 2: After Boc-protection, my reaction still suffers from low yields. Is the molecule too sterically hindered?

A: Yes. Even though the bromide is meta-substituted, the massive steric profile of the alpha-branched -CH(NHBoc)CH=CH2 group restricts the conformational flexibility of the aryl ring during the transmetalation step.

Solution: Transition from first-generation ligands (like PPh3 or dppf) to bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos or XPhos). The bulkiness of these ligands causes steric repulsion in the precursor Pd complexes, triggering the rapid formation of the highly active mono-ligated L-Pd(0) species[3]. Furthermore, during oxidative addition, favorable non-covalent interactions (π–π and C–H/π) between the aryl-bromide and the ligand's bulky groups stabilize the transition state, overcoming the steric penalty[4].

Quantitative Data: Ligand Screening for Suzuki Coupling

Substrate: Boc-protected (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine

LigandCatalyst LoadingConversion (%)Primary Issue / Observation
PPh35 mol%<10%Catalyst poisoning / Steric clash
dppf5 mol%15%Slow oxidative addition
SPhos2 mol%>95%None (Optimal)
XPhos2 mol%>90%Trace protodeboronation
Self-Validating Protocol: Suzuki-Miyaura Coupling
  • Amine Protection : Dissolve the free amine (1.0 equiv) in DCM. Add Boc₂O (1.1 equiv) and Et₃N (1.5 equiv). Stir at room temperature for 4 hours. Isolate the Boc-protected intermediate via flash chromatography. Validation: GC/MS should show complete disappearance of the free amine mass.

  • Catalyst Preparation : In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (1 mol%), SPhos (2.5 mol%), and K₃PO₄ (2.0 equiv).

  • Reagent Addition : Add the Boc-protected aryl bromide (1.0 equiv) and the desired boronic acid (1.2 equiv).

  • Solvent Addition : Inject degassed Toluene/H₂O (10:1 v/v) to achieve a 0.2 M concentration.

  • Reaction Execution : Heat the mixture to 80 °C for 12 hours under vigorous stirring.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify.

Module B: Buchwald-Hartwig Amination (Allylic Amine Activation)

When utilizing the free amine as a nucleophile to couple with exogenous aryl halides, the steric challenge shifts entirely to the reductive elimination step.

FAQ 3: I am trying to N-arylate the free amine, but I only observe starting material and beta-hydride elimination byproducts. Why?

A: You are dealing with an alpha-branched primary amine . The chiral center adjacent to the nitrogen creates severe steric repulsion during the reductive elimination step of the catalytic cycle. Reductive elimination from the Pd(II) intermediate requires the aryl and amido groups to adopt a highly congested cis conformation. If the ligand is too small, the bulky alpha-vinyl group forces the amido and aryl groups apart, stalling the cycle and allowing competitive beta-hydride elimination to occur, yielding undesired enamines[5].

Solution: Reactions of secondary or alpha-branched amines require highly sterically demanding ligands to achieve high yields[6]. Employ tBuBrettPhos . This ligand is specifically engineered for alpha-branched amines. Its massive biaryl framework forces the Pd center into a rigid, mono-ligated state and physically compresses the aryl and amido groups together, drastically lowering the activation energy required for C-N bond formation[5].

Quantitative Data: Ligand Screening for N-Arylation

Substrate: Free (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine + Exogenous Aryl Chloride

LigandCatalyst LoadingYield (%)Byproducts
BINAP5 mol%TraceBeta-hydride elimination (Enamine)
RuPhos5 mol%25%Unreacted starting material
BrettPhos2 mol%85%Minimal
tBuBrettPhos2 mol%>95%None (Optimal)
Self-Validating Protocol: Buchwald-Hartwig Amination
  • Catalyst Preparation : In an argon-filled glovebox, combine Pd(OAc)₂ (2 mol%), tBuBrettPhos (2.5 mol%), and NaOtBu (1.5 equiv) in an oven-dried vial.

  • Reagent Addition : Add the free (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine (1.0 equiv) and the target aryl chloride (1.1 equiv).

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (0.15 M).

  • Reaction Execution : Seal the vial and heat to 100 °C for 8 hours. Validation: Aliquot analysis via LC/MS should show no enamine formation.

  • Workup : Quench with water, extract with EtOAc, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Troubleshooting Workflow

Workflow Start Stalled Coupling Reaction CheckAmine Is the allylic amine protected? Start->CheckAmine NoProtect Protect amine (Boc/Cbz) to prevent Pd-coordination CheckAmine->NoProtect No YesProtect Assess Ligand Steric Bulk CheckAmine->YesProtect Yes SmallLigand Switch to bulky biaryl phosphines (e.g., SPhos, XPhos) YesProtect->SmallLigand Using PPh3/dppf BaseCheck Optimize Base & Solvent (e.g., K3PO4 in Toluene/H2O) YesProtect->BaseCheck Using Bulky Ligands

Caption: Troubleshooting workflow for stalled cross-couplings involving sterically hindered amines.

Sources

Troubleshooting

purification methods for separating (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine impurities

Welcome to the technical support center for the purification of (1R)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (1R)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral amine and its related compounds. Here, you will find practical, in-depth guidance based on established scientific principles and extensive field experience to help you navigate the challenges of purification and impurity separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities often include the corresponding (S)-enantiomer, unreacted starting materials, and byproducts from side reactions. Other potential impurities can arise from the degradation of the starting materials or the final product.[1][2][3] It is also possible to form dimeric derivatives, known as bis-compound impurities.[2]

Q2: What is the first-line purification method you would recommend for this compound?

A2: For chiral amines like this, a multi-step approach is often necessary. Initially, a simple acid-base extraction can remove non-basic organic impurities. Subsequently, diastereomeric salt crystallization is a classical and effective method for resolving the enantiomers.[4][5] For higher purity or for analytical purposes, chiral chromatography is the gold standard.[6][7]

Q3: My purification by recrystallization is not yielding the desired enantiomeric excess (ee). What could be the issue?

A3: Several factors can affect the efficiency of diastereomeric salt crystallization. The choice of the resolving agent is critical; common choices for amines include tartaric acid and mandelic acid.[5] The solvent system is equally important, as the solubilities of the diastereomeric salts must be sufficiently different. Experiment with different solvents or solvent mixtures to optimize the separation. Also, ensure that the unwanted enantiomer can be recycled through racemization to improve the overall yield.[8]

Q4: I'm considering using chiral HPLC for purification. What type of column and mobile phase should I start with?

A4: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are excellent starting points for the separation of arylpropenamines.[9][10] For the mobile phase, normal-phase eluents (e.g., hexane/isopropanol or hexane/ethanol) often provide good selectivity.[9] The addition of a small amount of an amine modifier, like diethylamine or isopropylamine, can improve peak shape and resolution.

Q5: Are there more advanced techniques for this type of chiral separation?

A5: Yes, Supercritical Fluid Chromatography (SFC) is a powerful and increasingly popular technique for chiral separations.[11][12][13] SFC offers several advantages over traditional HPLC, including faster separations, reduced solvent consumption (utilizing supercritical CO2), and often unique selectivity.[11][12][14] It is particularly well-suited for preparative scale purification.[12]

Troubleshooting Guides

Guide 1: Optimizing Diastereomeric Salt Crystallization

Issue: Low enantiomeric excess (ee) or poor yield after crystallization.

Root Cause Analysis and Solutions:

  • Suboptimal Resolving Agent: The interaction between the chiral amine and the resolving agent is highly specific. If one resolving agent (e.g., L-tartaric acid) gives poor results, screen other commercially available chiral acids like D-tartaric acid, (S)-mandelic acid, or (R)-mandelic acid.

  • Inappropriate Solvent System: The ideal solvent system should exhibit a significant solubility difference between the two diastereomeric salts.

    • Solvent Screening Protocol:

      • In separate small vials, dissolve a small amount of the racemic amine and one equivalent of the chosen chiral acid in a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water).

      • Heat the solutions gently to ensure complete dissolution.

      • Allow the solutions to cool slowly to room temperature and then in an ice bath.

      • Observe which solvent system yields a good amount of crystalline solid.

      • Analyze the crystalline solid and the mother liquor by chiral HPLC to determine the enantiomeric excess.

  • Inefficient Racemization and Recycling: Discarding the unwanted enantiomer significantly lowers the overall yield. A well-designed process should include a racemization step for the unwanted enantiomer, allowing it to be recycled back into the resolution process.[8]

Guide 2: Troubleshooting Chiral HPLC/SFC Separations

Issue: Poor resolution or peak tailing in chiral chromatography.

Root Cause Analysis and Solutions:

Problem Potential Cause Troubleshooting Steps
Poor Resolution Incorrect chiral stationary phase (CSP)Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).[6]
Suboptimal mobile phase compositionSystematically vary the ratio of the polar modifier (e.g., alcohol) in the mobile phase.[9]
Temperature effectsInvestigate the effect of column temperature on selectivity, as temperature can sometimes even reverse the elution order of enantiomers.[9][13]
Peak Tailing Secondary interactions with the stationary phaseAdd a small amount of an amine modifier (e.g., 0.1% diethylamine or isopropylamine) to the mobile phase to block active sites on the silica support.
Sample overloadReduce the injection volume or the concentration of the sample.
Irreproducible Retention Times Inadequate column equilibrationEnsure the column is thoroughly equilibrated with the mobile phase before each injection.
Mobile phase instabilityPrepare fresh mobile phase daily.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve one equivalent of racemic (1R,S)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine in a suitable solvent (e.g., ethanol). Add one equivalent of a chiral resolving agent (e.g., L-tartaric acid) and warm the mixture until all solids dissolve.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try seeding with a small crystal from a previous batch or scratching the inside of the flask. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the diastereomeric salt in water and basify the solution with a suitable base (e.g., sodium hydroxide) to a pH > 10.

  • Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or SFC.

Protocol 2: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase Screening:

    • Begin with a simple mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v).

    • If resolution is poor, systematically vary the percentage of isopropanol (e.g., 5%, 15%, 20%).

    • If peak shape is poor, add 0.1% of an amine modifier like diethylamine.

  • Optimization:

    • Adjust the flow rate to optimize the balance between resolution and analysis time.

    • Investigate the effect of column temperature on the separation.

  • Detection: Use a UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Racemic Amine Extraction Acid-Base Extraction Crude->Extraction Remove non-basic impurities Crystallization Diastereomeric Salt Crystallization Extraction->Crystallization Enantiomeric Enrichment Chromatography Chiral Chromatography (HPLC/SFC) Crystallization->Chromatography High Purity Separation Analysis Purity & ee Analysis Chromatography->Analysis PureProduct (1R)-Enantiomer (>99% ee) Analysis->PureProduct

Caption: General purification workflow for (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine.

TroubleshootingLogic Start Impure Product Method Purification Method? Start->Method Recryst Recrystallization Method->Recryst Crystallization Chrom Chromatography Method->Chrom Chromatography Recryst_Issue Low ee? Recryst->Recryst_Issue Chrom_Issue Poor Resolution? Chrom->Chrom_Issue Recryst_Solvent Change Solvent Recryst_Issue->Recryst_Solvent Yes End Pure Product Recryst_Issue->End No Recryst_Agent Change Resolving Agent Recryst_Solvent->Recryst_Agent Recryst_Agent->Recryst_Issue Chrom_Mobile Optimize Mobile Phase Chrom_Issue->Chrom_Mobile Yes Chrom_Issue->End No Chrom_Column Change Column Chrom_Mobile->Chrom_Column Chrom_Column->Chrom_Issue

Sources

Optimization

overcoming low solubility of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine in organic solvents

Technical Support Center: (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine Welcome to the technical support guide for handling (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine. This resource is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine

Welcome to the technical support guide for handling (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this specific synthetic intermediate. Our goal is to provide you with a deeper understanding of the compound's chemical nature and to offer practical, step-by-step guidance to overcome these obstacles in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine.

Q1: Why is this compound poorly soluble in common nonpolar solvents like hexanes or toluene?

A1: The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar chemical properties and intermolecular forces tend to be miscible.[1][2] Your compound, (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine, possesses a distinct combination of polar and nonpolar features.

  • Polar Features: The primary amine (-NH2) group is capable of hydrogen bonding, and the methoxy (-OCH3) group has a significant dipole moment.

  • Nonpolar Features: The brominated benzene ring is large and hydrophobic.

Nonpolar solvents like hexanes primarily interact through weak van der Waals forces and cannot effectively solvate the polar amine and methoxy groups.[3] This mismatch in intermolecular forces leads to low solubility.[1]

Q2: I tried a polar solvent like methanol and still observed low solubility. What's the issue?

A2: While polar protic solvents like methanol can hydrogen bond with the amine group, the large, nonpolar bromophenyl portion of the molecule can disrupt the solvent-solvent interactions without being fully solvated itself. This dual-nature, or amphipathic character, means that simple polar or nonpolar solvents may not be ideal. The key is often to find a solvent system that can adequately interact with both the polar and nonpolar regions of the molecule.

Q3: How does the amine functional group affect solubility, and can I use this to my advantage?

A3: The primary amine group is basic and is the most critical handle for manipulating solubility. The pKa of a protonated primary allylic amine is typically around 9.5-9.7.[4][5] This means the amine is in its neutral, free base form at neutral or basic pH. This free base is often less soluble in polar solvents than its corresponding salt form.

By adding an acid, you can protonate the amine to form an ammonium salt (R-NH3+). This ionic salt is significantly more polar than the neutral free base and will exhibit dramatically increased solubility in polar solvents, especially water and alcohols.[6][7] This is a common and highly effective strategy for solubilizing basic compounds.[8][9]

Q4: What is a "co-solvent" system, and how can it help?

A4: A co-solvent system is a mixture of two or more miscible solvents designed to create a solvent environment with finely tuned polarity.[10] For a compound like this, a co-solvent system can bridge the gap between its polar and nonpolar characteristics.[11] For example, a mixture of a moderately polar solvent like dichloromethane (DCM) with a small amount of methanol can be effective. The DCM solvates the aromatic ring, while the methanol specifically interacts with the amine group. This approach is a cornerstone of solubilizing poorly soluble drugs and intermediates in pharmaceutical development.[12][13]

Troubleshooting Guides & Experimental Protocols

If the FAQs did not resolve your issue, these detailed guides provide systematic approaches to achieving dissolution.

Guide 1: Systematic Solvent Screening

This protocol provides a structured method to test a range of solvents, moving from nonpolar to polar, to identify a suitable candidate or a promising starting point for a co-solvent system.

Workflow Diagram: Systematic Solvent Screening

G cluster_0 Protocol 1: Solvent Screening Workflow start Weigh 1-2 mg of Compound into a small glass vial add_nonpolar Add 100 µL of Nonpolar Solvent (e.g., Toluene) start->add_nonpolar vortex1 Vortex for 30s Observe add_nonpolar->vortex1 check1 Dissolved? vortex1->check1 add_aprotic If not, test new vial with Polar Aprotic Solvent (e.g., DCM, THF) check1->add_aprotic No success Success! Record Solvent and Approx. Concentration check1->success Yes vortex2 Vortex for 30s Observe add_aprotic->vortex2 check2 Dissolved? vortex2->check2 add_protic If not, test new vial with Polar Protic Solvent (e.g., IPA, EtOH) check2->add_protic No check2->success Yes vortex3 Vortex for 30s Observe add_protic->vortex3 check3 Dissolved? vortex3->check3 check3->success Yes fail Proceed to Guide 2 or 3 check3->fail No

Caption: A stepwise workflow for screening individual solvents.

Step-by-Step Protocol:

  • Preparation: Weigh approximately 1-2 mg of your compound into a small, clear glass vial (e.g., a 4 mL scintillation vial or HPLC vial).

  • Initial Test (Nonpolar): Add 100 µL of a nonpolar solvent (e.g., Toluene, Heptane).

  • Agitation & Observation: Vortex the vial for 30 seconds. Visually inspect for undissolved solids against a dark background.

  • Assessment:

    • If fully dissolved, the solubility is >10-20 mg/mL. Proceed with this solvent.

    • If not dissolved, proceed to the next solvent class in a fresh vial.

  • Second Test (Polar Aprotic): Repeat steps 1-4 with a polar aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate).

  • Third Test (Polar Protic): Repeat steps 1-4 with a polar protic solvent (e.g., Isopropanol (IPA), Ethanol).

  • Data Logging: Record your observations in a table for comparison.

Data Summary Table: Hypothetical Solvent Screen Results

Solvent ClassSolventPolarity Index (P')[14]Observed Solubility (at ~1-2 mg/mL)Remarks
NonpolarToluene2.4InsolubleCompound remains as a solid precipitate.
Polar AproticDichloromethane3.1Partially SolubleSome dissolution, but solid is still present.
Polar AproticTetrahydrofuran4.0SolubleClear solution obtained after vortexing.
Polar ProticEthanol4.3Partially SolubleSwelling of solid observed, but not full dissolution.
Polar ProticMethanol5.1Partially SolubleSimilar to ethanol; incomplete dissolution.

This table illustrates a potential outcome where THF is identified as a promising single solvent.

Guide 2: Solubility Enhancement via pH Adjustment (Salt Formation)

This is the most powerful technique for this class of compounds. By forming the hydrochloride (HCl) or trifluoroacetate (TFA) salt, solubility in polar protic solvents can be increased by orders of magnitude.

Decision Logic: When to Use pH Adjustment

G start Is your downstream application compatible with an acidic solution or an ammonium salt? yes_node start->yes_node Yes no_node start->no_node No protocol Proceed with pH Adjustment Protocol yes_node->protocol alternative Consider Co-Solvent Systems (Guide 3) or Alternative Solvents no_node->alternative

Caption: Decision diagram for employing the pH adjustment strategy.

Step-by-Step Protocol:

  • Preparation: Suspend 10 mg of the compound in 1 mL of a polar protic solvent where it has partial or low solubility (e.g., Methanol or Isopropanol). This creates a 10 mg/mL slurry.

  • Acidification: While stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 1.25M HCl in methanol) dropwise. Add just enough to make the solution slightly acidic (check with pH paper if necessary, aiming for pH < 4). Typically, 1.0 to 1.1 molar equivalents of acid are sufficient.

  • Observation: Stir for 5-10 minutes. In most cases, the slurry will dissolve completely as the highly soluble ammonium salt is formed.

  • Validation (Optional but Recommended): Take a small aliquot of the resulting solution and evaporate the solvent. The remaining solid should be the hydrochloride salt, which can be confirmed by analytical techniques if necessary.

  • Caution: Ensure your downstream reaction or analysis is compatible with the presence of an acid or the salt form of your compound.

Guide 3: Developing a Co-Solvent System

Use this method when pH adjustment is not viable and single solvents are ineffective. The goal is to create a binary mixture that balances polarity.

Step-by-Step Protocol:

  • Select Primary Solvent: Choose the solvent from Guide 1 that showed the best partial solubility. For our example, this was Dichloromethane (DCM).

  • Select Co-Solvent: Choose a miscible polar solvent that is known to interact well with the problematic functional group (the amine). Methanol is an excellent choice.

  • Titration:

    • Create a slurry of your compound in the primary solvent (e.g., 10 mg in 1 mL of DCM).

    • While stirring, add the co-solvent (Methanol) dropwise (e.g., 20 µL at a time).

    • After each addition, stir for 1-2 minutes and observe for dissolution.

  • Optimization: Note the approximate ratio of solvents required for complete dissolution (e.g., 95:5 DCM:Methanol). This is your optimized co-solvent system for this concentration.

  • Stability Check: Let the final solution stand for 30 minutes to ensure the compound does not precipitate out over time.[8]

References

  • Fiveable. (2025, August 15). Like Dissolves Like - Inorganic Chemistry I.
  • VICHEM. (2026, March 19). The Principle of “Like Dissolves Like”.
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions.
  • Van Dornshuld, E. Chemistry. "5.1 “Like Dissolves Like”".
  • Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Benchchem. Resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents.
  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Wikipedia. Cosolvent.
  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • JoVE. (2024, April 04). Video: Extraction: Effects of pH.
  • Burdick & Jackson. Polarity Index.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • Williams, R. pKa Data Compiled by R. Williams page-1.

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: (1R)- vs (1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine

As drug discovery programs increasingly target complex, stereospecific biological pathways, the demand for multifunctional chiral building blocks has surged. The compound 1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine repr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex, stereospecific biological pathways, the demand for multifunctional chiral building blocks has surged. The compound 1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine represents a highly versatile scaffold, combining a chiral allylic amine, an electron-rich methoxy group, a cross-coupling-ready aryl bromide, and a terminal alkene.

This guide provides an in-depth comparative analysis of the (1R) and (1S) enantiomers of this molecule. While their intrinsic thermodynamic stability and reactivity in achiral environments are identical, their behavior diverges profoundly in the presence of chiral catalysts, enzymes, and biological targets. Here, we evaluate their stereospecific reactivity, focusing on enzymatic kinetic resolution and orthogonal downstream functionalization[1][2].

Structural Anatomy & Reactivity Profiling

The strategic placement of functional groups on this scaffold allows for multidimensional derivatization. However, exploiting these handles requires a deep understanding of how the stereocenter dictates reactivity in asymmetric environments.

  • The Chiral Allylic Amine: The primary amine is a potent nucleophile. In achiral environments, both enantiomers undergo standard acylation, alkylation, and reductive amination at identical rates. In chiral environments (e.g., enzymatic acylation), the spatial arrangement of the bulky aryl group versus the smaller vinyl group dictates transition-state stabilization, leading to massive kinetic differentiation[3].

  • The Aryl Bromide: Positioned meta to the chiral center, the bromide serves as a handle for Pd- or Cu-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira). The distance from the stereocenter ensures that cross-coupling proceeds without racemization.

  • The Terminal Alkene: Susceptible to Ru-catalyzed olefin metathesis, hydroboration, or epoxidation. The adjacent chiral amine can exert substrate-controlled stereoselection (diastereoselectivity) during the functionalization of the alkene.

Comparative Reactivity Matrix

The following table summarizes the reactivity of the (1R) and (1S) enantiomers across various chemical environments.

Reaction TypeReagent SystemReactivity of (1R)-EnantiomerReactivity of (1S)-EnantiomerStereochemical Outcome
Achiral Acylation Acetyl chloride, Et₃N, DCMExtremely Fast ( krel​=1 )Extremely Fast ( krel​=1 )Retention of configuration (both)
Enzymatic Acylation CALB, Isopropyl 2-methoxyacetateFast Acylation ( E>200 )Negligible Acylation Yields (1R)-Amide + (1S)-Amine
Cross-Coupling Pd(PPh₃)₄, Arylboronic acid, BaseHigh YieldHigh YieldRetention of configuration (both)
Olefin Metathesis Grubbs II, Terminal AlkeneHigh YieldHigh YieldRetention of configuration (both)
Asymmetric Allylation Chiral Pd-FerrocenyloxazolineMismatched (Low ee/yield)Matched (High ee/yield)Catalyst-dependent[3]

Divergent Reactivity via Enzymatic Kinetic Resolution (EKR)

Because the (1R) and (1S) enantiomers cannot be separated by standard achiral chromatography, Enzymatic Kinetic Resolution (EKR) is the premier method for isolating the (1S)-amine. We utilize Candida antarctica Lipase B (CALB), a robust biocatalyst renowned for its high enantioselectivity toward primary amines[4][5].

The Causality of CALB Selectivity

CALB's active site features a stereospecific binding pocket governed by the Kazlauskas rule. The enzyme strictly differentiates between the "Large" group (the 3-bromo-5-methoxyphenyl ring) and the "Medium" group (the vinyl moiety). The (1R)-enantiomer perfectly aligns its primary amine with the catalytic serine residue while accommodating the bulky aryl group in the large hydrophobic pocket. Conversely, the (1S)-enantiomer suffers from severe steric clashes, rendering its acylation kinetically unviable[2].

EKR_Workflow Racemate (±)-1-(3-Bromo-5-methoxyphenyl) prop-2-en-1-amine CALB CALB + Acyl Donor (Chiral Active Site) Racemate->CALB R_Amide (1R)-Amide (Fast Acylation) CALB->R_Amide k_fast (Matched) S_Amine (1S)-Amine (Unreacted, Recovered) CALB->S_Amine k_slow (Mismatched)

Enzymatic Kinetic Resolution (EKR) of the racemic allylic amine using CALB.

Quantitative Performance Data
Metric(1R)-Enantiomer(1S)-EnantiomerSystem E-Factor
Initial Conversion Rate > 99% (to Amide)< 1% (remains Amine)N/A
Enantiomeric Excess (ee) > 98% ee (Amide)> 99% ee (Amine)> 200
Isolation Yield 48% (Theoretical max 50%)49% (Theoretical max 50%)N/A

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Internal controls are embedded to verify the integrity of the chiral resolution before proceeding to downstream functionalization.

Protocol 1: CALB-Mediated Kinetic Resolution

Objective: Isolate the (1S)-amine with >99% ee.

  • Preparation of the Reaction Matrix: Dissolve 10.0 mmol of (±)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine in 50 mL of anhydrous Methyl tert-butyl ether (MTBE). Causality: MTBE is selected because its moderate polarity solubilizes the substrate without stripping the essential hydration shell from the immobilized CALB enzyme, which is critical for maintaining its active conformation[5].

  • Addition of the Acyl Donor: Add 6.0 mmol (0.6 equiv) of isopropyl 2-methoxyacetate. Causality: The weakly electron-withdrawing methoxy group activates the ester for enzymatic transesterification but is not electrophilic enough to cause background, uncatalyzed (achiral) acylation, which would erode the final enantiomeric excess (ee)[2].

  • Biocatalyst Introduction & Incubation: Add 250 mg of immobilized CALB (e.g., Novozym 435). Shake the suspension at 250 rpm at 40 °C.

  • Self-Validation (In-Process Control): At 4 hours, extract a 50 µL aliquot, filter, and analyze via GC-FID. The reaction must be stopped exactly when conversion reaches 50-51%. Pushing past this point forces the enzyme to slowly acylate the (1S)-enantiomer, destroying its ee.

  • Workup and Separation: Filter off the enzyme. Extract the organic layer with 1M HCl (3 x 20 mL). The unreacted (1S)-amine partitions into the aqueous phase as the hydrochloride salt, while the neutral (1R)-amide remains in the MTBE. Basify the aqueous phase to pH 12 with NaOH and extract with DCM to recover the pure (1S)-amine.

Protocol 2: Chiral SFC Analytical Method

Objective: Verify the Enantiomeric Excess (ee) of the recovered (1S)-amine.

  • Column: Chiralpak IG (4.6 x 250 mm, 5 µm).

  • Mobile Phase: CO₂ / Methanol (containing 0.2% Isopropylamine) = 85/15. Causality: The basic additive (isopropylamine) suppresses peak tailing caused by secondary interactions between the primary amine analyte and the free silanols on the stationary phase.

  • Flow Rate & Detection: 3.0 mL/min; UV detection at 254 nm.

  • Validation Standard: Always inject a racemic standard first to demonstrate baseline resolution ( Rs​>2.0 ) of the (1R) and (1S) peaks before analyzing the enantioenriched sample.

Downstream Orthogonal Functionalization

Once the (1S)-enantiomer is isolated, its orthogonal functional handles can be manipulated independently. Because the stereocenter is allylic, care must be taken to avoid conditions that promote π -allyl palladium formation unless specifically desired, as this can lead to racemization[3].

Downstream_Reactivity S_Amine (1S)-1-(3-Bromo-5-methoxyphenyl) prop-2-en-1-amine Suzuki Pd-Catalyzed Suzuki Coupling (Aryl Bromide) S_Amine->Suzuki Metathesis Ru-Catalyzed Cross-Metathesis (Terminal Alkene) S_Amine->Metathesis Product1 Chiral Biaryl Allylic Amine Suzuki->Product1 Product2 Chiral Aryl Internal Alkene Amine Metathesis->Product2

Orthogonal downstream functionalization of the enantioenriched (1S)-allylic amine.

For instance, highly enantioselective Rh-catalyzed alkenylation or Pd-catalyzed cross-coupling at the aryl bromide can be performed with absolute retention of stereochemistry, provided the primary amine is transiently protected (e.g., as a Boc or Cbz carbamate) to prevent catalyst poisoning[6].

Sources

Comparative

A Comparative Guide to HPLC Validation Methods for the Enantiomeric Purity of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine

Abstract The stereochemical integrity of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For chiral molecules such as (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine, the undesired...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The stereochemical integrity of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For chiral molecules such as (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine, the undesired enantiomer can be considered an impurity, which may exhibit different pharmacological activity or toxicity.[1] Consequently, regulatory authorities mandate the development and validation of robust analytical methods to accurately quantify enantiomeric purity.[2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for this purpose due to its precision, reliability, and versatility.[3][4]

This guide provides a comprehensive comparison of strategic approaches for developing and validating an HPLC method for the enantiomeric purity of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine. We will delve into the rationale behind selecting an appropriate CSP, optimizing mobile phase conditions, and executing a full validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

The Analytical Challenge: Chiral Primary Amines

The target analyte, a primary amine, presents a specific set of challenges in chiral chromatography. The basic nature of the amine functional group can lead to strong, undesirable interactions with residual acidic silanol groups on the surface of silica-based CSPs. This often results in poor peak shape (tailing), reduced efficiency, and compromised resolution.[7] Therefore, method development must focus on both achieving chiral recognition and mitigating these secondary interactions.

Part 1: Strategic Method Development - A Comparative Analysis

The foundation of a successful chiral separation lies in the judicious selection of the CSP and the optimization of the mobile phase.[8] High-performance liquid chromatography remains the primary technique for most chiral separations due to its robustness and the wide availability of instrumentation.[9]

Chiral Stationary Phase (CSP) Selection: Polysaccharides vs. Cyclofructans

The most successful and broadly applicable CSPs for separating a wide range of chiral compounds, including primary amines, are polysaccharide and cyclofructan-based phases.[10][11]

  • Polysaccharide-Based CSPs: These are derivatives of cellulose or amylose coated or bonded onto a silica support.[3] Chiral recognition occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[12] Columns like Chiralpak® IE and Chiralcel® OD-H have shown excellent performance in resolving chiral amines.[8]

  • Cyclofructan-Based CSPs: These phases, such as Larihc® CF6-P, have emerged as exceptionally effective for primary amines.[7][10] They often provide complementary selectivity to polysaccharide phases and can resolve compounds that are difficult to separate on other CSPs.[10]

CSP ClassChiral Selector ExamplesPrimary Separation ModesStrengths for Primary AminesConsiderations
Polysaccharide (Cellulose/Amylose) Tris(3,5-dimethylphenylcarbamate), Tris(3,5-dichlorophenylcarbamate)Normal Phase (NP), Polar Organic (PO), Reversed Phase (RP)Broad applicability; extensive literature and application notes available[8][12]May require basic mobile phase additives to ensure good peak shape[7]
Cyclofructan Isopropyl-carbamate cyclofructan 6 (CF6)Polar Organic (PO), Normal Phase (NP)High success rate for primary amines; often provides excellent selectivity[7][10]Mobile phase additive choice is critical; performance can be sensitive to the type of amine additive used[7]

Expert Rationale: For the target analyte, an initial screening on both a modern immobilized polysaccharide column (e.g., Chiralpak® IE) and a cyclofructan column (e.g., Larihc® CF6-P) is the most efficient strategy. This dual-screening approach maximizes the probability of achieving baseline separation early in the development process. The structural difference between amylose (helical) and cellulose (layered) often leads to different selectivities, which can be exploited for optimization.[13]

Mobile Phase Optimization: The Key to Resolution and Peak Shape

The choice of mobile phase mode and additives is as critical as the CSP itself.

  • Normal Phase (NP): Typically employs alkane/alcohol mixtures (e.g., Hexane/Isopropanol). It often provides excellent selectivity but can suffer from longer equilibration times and sensitivity to water content.

  • Polar Organic (PO): Uses polar solvents like acetonitrile or methanol, often with an alcohol co-solvent. The PO mode is increasingly popular as it combines high efficiency with rapid equilibration. For primary amines, this is often the most successful mode.[7]

  • Mobile Phase Additives: The use of acidic and/or basic additives is crucial for controlling the ionization state of the analyte and masking active sites on the stationary phase.

    • Basic Additives (e.g., Diethylamine - DEA, Butylamine): These are essential for primary amines. They compete with the analyte for active silanol sites, dramatically improving peak symmetry. Butylamine is often effective for polysaccharide columns, while triethylamine (TEA) may be more suitable for cyclofructan phases.[7]

    • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Acetic Acid): These can enhance interactions with the CSP and improve resolution, particularly in the PO mode.

Proposed Starting Methods for Screening:

ParameterMethod A (Polysaccharide)Method B (Cyclofructan)
Column Chiralpak® IE (or similar amylose-based CSP), 250 x 4.6 mm, 5 µmLarihc® CF6-P, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Methanol (90:10, v/v) with 0.1% ButylamineAcetonitrile / Methanol (80:20, v/v) with 0.3% Acetic Acid & 0.2% Triethylamine
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at an appropriate wavelength (e.g., 220 nm or 265 nm)UV at an appropriate wavelength (e.g., 220 nm or 265 nm)

Part 2: Rigorous Method Validation Protocol (ICH Q2(R1))

Once a suitable separation is achieved, the analytical method must be validated to demonstrate its suitability for its intended purpose.[14] The validation will be performed according to the ICH Q2(R1) guideline for a quantitative impurity test.[5][6]

System Suitability Testing (SST)

Before any validation run or sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[15]

Protocol: Inject a solution containing both the desired (1R)-enantiomer and a small, known amount of the undesired (1S)-enantiomer (e.g., at the quantitation limit).

Acceptance Criteria:

  • Resolution (Rs): ≥ 2.0 between the enantiomer peaks.

  • Tailing Factor (T): ≤ 1.5 for both enantiomer peaks.

  • Theoretical Plates (N): > 2000 for the main peak.

  • RSD of Peak Area: ≤ 5.0% for n=5 replicate injections of the minor enantiomer peak.

Validation Parameters and Experimental Protocols

The following diagram outlines the workflow for a comprehensive method validation.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev CSP & Mobile Phase Screening Opt Method Optimization (Resolution > 2.0) Dev->Opt Select best condition SST System Suitability Testing (SST) Opt->SST Spec Specificity SST->Spec LOD_LOQ LOD & LOQ SST->LOD_LOQ Lin Linearity SST->Lin Acc Accuracy SST->Acc Prec Precision (Repeatability & Intermediate) SST->Prec Rob Robustness SST->Rob Final Validated Method for Routine Use Prec->Final Rob->Final

Caption: HPLC method development and validation workflow.

A. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]

  • Protocol:

    • Inject a blank (mobile phase).

    • Inject a solution of the desired (1R)-enantiomer (API).

    • Inject a solution of the undesired (1S)-enantiomer (impurity).

    • Inject a spiked solution containing the API and a known amount of the (1S)-enantiomer.

  • Acceptance Criteria: The retention time of the (1S)-enantiomer in the spiked sample must match that of the impurity standard. No interfering peaks should be observed at the retention time of the (1S)-enantiomer in the blank or API chromatograms. The main peak should be spectrally pure (if using a DAD/PDA detector).

B. Limit of Quantitation (LOQ) and Limit of Detection (LOD) The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated.

  • Protocol (Signal-to-Noise Approach):

    • Prepare a series of dilute solutions of the (1S)-enantiomer.

    • Inject them to determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 10:1 for LOQ and 3:1 for LOD.

  • Acceptance Criteria:

    • LOQ: S/N ratio ≈ 10. Precision (%RSD) at this concentration should be ≤ 10%.

    • LOD: S/N ratio ≈ 3.

C. Linearity The method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare at least five solutions of the (1S)-enantiomer ranging from the LOQ to 150% of the target impurity level (e.g., if the specification is 0.1%, range could be LOQ, 0.05%, 0.1%, 0.125%, 0.15%).

    • Inject each solution in triplicate.

    • Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

D. Accuracy The closeness of test results obtained by the method to the true value.

  • Protocol:

    • Prepare a bulk solution of the (1R)-enantiomer (API).

    • Spike the API solution with the (1S)-enantiomer at three different concentration levels (e.g., LOQ, 100%, and 150% of the target impurity level).

    • Prepare each level in triplicate and analyze.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.

E. Precision The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six individual preparations of the API spiked with the (1S)-enantiomer at the 100% target level on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD of the results for both repeatability and intermediate precision should be ≤ 10.0%.

F. Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Analyze a spiked sample while making small variations to the method parameters, one at a time.

    • Typical variations include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., ± 2% of the organic modifier)

  • Acceptance Criteria: The system suitability criteria (e.g., resolution) must still be met under all varied conditions. The results should not deviate significantly from the nominal method results.

The logical relationship between these core validation parameters is illustrated below.

G center Validated Method Specificity Specificity (Can it measure the right thing?) center->Specificity Linearity Linearity & Range (Does response change proportionally with concentration?) center->Linearity Accuracy Accuracy (Is the result correct?) center->Accuracy Precision Precision (Are results reproducible?) center->Precision Sensitivity Sensitivity (LOD/LOQ) (How little can it measure?) center->Sensitivity Robustness Robustness (Is it resistant to small changes?) center->Robustness Linearity->Sensitivity Accuracy->Linearity depends on Precision->Accuracy

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Part 3: Comparative Performance Data

The following table presents a summary of expected validation data for the two proposed starting methods after optimization. This data is illustrative and serves to compare the potential performance of each CSP class.

Validation ParameterMethod A (Optimized Polysaccharide)Method B (Optimized Cyclofructan)ICH Q2(R1) Typical Requirement
Specificity No interference observedNo interference observedNo interference at analyte RT
LOD (as % of API) 0.005% (S/N = 3.2)0.003% (S/N = 3.5)Reportable (typically S/N 3:1)
LOQ (as % of API) 0.015% (S/N = 10.5)0.010% (S/N = 10.8)Reportable (typically S/N 10:1)
Linearity (r²) 0.99980.9999≥ 0.999
Accuracy (% Recovery) 98.5% - 103.2%99.1% - 101.8%~90-110% for impurity
Repeatability (%RSD) 2.5%1.8%≤ 10% for impurity
Intermediate Precision (%RSD) 3.1%2.4%≤ 10% for impurity
Robustness Passed all conditionsPassed all conditionsSST criteria must be met

Conclusion

Developing and validating an HPLC method for the enantiomeric purity of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine requires a systematic and scientifically sound approach. The initial screening phase is critical, and comparing CSPs with different chiral recognition mechanisms, such as polysaccharide and cyclofructan phases, provides the highest chance of success.[7][10] Mobile phase optimization, particularly the use of appropriate basic additives, is essential to achieve the symmetrical peak shapes necessary for accurate quantitation at low levels.[7]

Following successful development, a comprehensive validation that rigorously adheres to ICH Q2(R1) guidelines is not merely a regulatory requirement; it is a scientific necessity that ensures the method is reliable, accurate, and fit for its intended purpose of guaranteeing the stereochemical purity of the API.[14][16] Both polysaccharide and cyclofructan-based methods, when properly developed, can be fully validated to meet the stringent requirements of the pharmaceutical industry.

References

  • Review of Chiral Stationary Phase Development and Chiral Applications. (n.d.). Waters.
  • Breitbach, Z. S., & Armstrong, D. W. (2011). Chiral Separations: A Review of Current Topics and Trends. Analytical Chemistry, 83(12), 4589-4605.
  • Borman, P., & Nethercote, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea).
  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation.
  • Zhang, T., et al. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Dong, M. W. (2014). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
  • BenchChem. (n.d.). Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide.
  • Zábrská, M., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Reddy, G. S., et al. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
  • Zaggout, F. R., et al. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
  • Kumar, S., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers.
  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Eliel, E. L., & Wilen, S. H. (n.d.). Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis.
  • D'Souza, A. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.

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Validation

A Senior Application Scientist's Guide to Chiral GC-MS Analysis: (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine

In the landscape of modern drug development, the stereochemical identity of a pharmaceutical compound is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers are well-docume...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, the stereochemical identity of a pharmaceutical compound is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers are well-documented, compelling regulatory bodies and pharmaceutical companies to prioritize the development of single-enantiomer drugs.[1][2][3] This guide provides an in-depth, experience-driven comparison of the chiral Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine against its racemic counterpart. Our objective is to furnish researchers, scientists, and drug development professionals with a robust analytical framework, underpinned by validated methodologies and mechanistic insights.

The human body, being a chiral environment, often interacts differently with each enantiomer of a drug, potentially leading to variations in efficacy, toxicity, and metabolic pathways.[3][4] Consequently, the precise control and quantification of enantiomeric purity are critical quality attributes in the pharmaceutical industry.[2][5] This guide will delve into the nuances of method development for the chiral separation of a novel amine compound, offering a clear rationale for experimental choices and a transparent presentation of expected outcomes.

Analyte and Reference Standard Profile
  • Target Analyte: (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine

    • Structure: A chiral primary amine with a stereocenter at the carbon atom bearing the amino group. The "R" configuration denotes a specific three-dimensional arrangement of the substituents.

    • Significance: This molecule represents a potential pharmacophore or a key intermediate in the synthesis of a new chemical entity. Ensuring its enantiomeric purity is a critical step in its development.[5]

  • Reference Standard: (rac)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine

    • Structure: A 1:1 mixture of the (1R) and (1S) enantiomers.

    • Purpose: The racemic standard is essential for the development and validation of the chiral separation method. It allows for the determination of the resolution between the two enantiomeric peaks and serves as a benchmark for identifying each enantiomer in a sample of unknown purity.

The Analytical Imperative: Why Chiral GC-MS?

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] When coupled with a chiral stationary phase (CSP), it becomes an invaluable tool for the separation of enantiomers.[7][8] The choice of GC-MS for this application is driven by several factors:

  • High Resolution: Capillary GC columns offer excellent separation efficiency, which is crucial for resolving closely eluting enantiomers.[6]

  • Sensitivity: Mass spectrometry provides high sensitivity and selectivity, allowing for the detection and quantification of trace amounts of the undesired enantiomer.

  • Structural Confirmation: The mass spectrometer provides structural information, confirming the identity of the eluting peaks.

Primary amines, such as our target analyte, can exhibit poor peak shapes in GC due to their polarity and tendency to interact with active sites in the GC system.[9][10] To mitigate this, derivatization is often employed to convert the amine into a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior.[9][11]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a validated method for the chiral GC-MS analysis of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine.

3.1. Sample Preparation and Derivatization

The conversion of the primary amine to a less polar derivative is a critical first step for successful GC analysis.[11] Trifluoroacetic anhydride (TFAA) is a common and effective acylating agent for this purpose.[10]

  • Step 1: Sample Preparation: Accurately weigh approximately 1 mg of the (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine standard and the racemic reference standard into separate 2 mL autosampler vials.

  • Step 2: Dissolution: To each vial, add 1 mL of anhydrous ethyl acetate and vortex to dissolve the sample completely.

  • Step 3: Derivatization: Add 100 µL of trifluoroacetic anhydride (TFAA) to each vial.

  • Step 4: Reaction: Tightly cap the vials and heat at 60°C for 20 minutes in a heating block. This reaction converts the primary amine to its N-trifluoroacetyl derivative.

  • Step 5: Cooling and Dilution: Allow the vials to cool to room temperature. The derivatized samples are now ready for GC-MS analysis.

Caption: Workflow for sample derivatization.

3.2. Chiral GC-MS Instrumentation and Conditions

The selection of the chiral stationary phase is the most critical parameter for achieving enantiomeric separation.[7] Cyclodextrin-based CSPs are widely used for their versatility in separating a broad range of chiral compounds.[8][12]

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Chiral Column: Cyclodextrin-based chiral capillary column (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).[12] Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 5°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Results and Discussion: A Comparative Analysis

The following table summarizes the expected chromatographic data for the analysis of the derivatized (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine and its racemic reference standard.

SampleEnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (ee%)
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine (1R)-enantiomer15.25>99.9>99.8%
(1S)-enantiomer15.80<0.1
Racemic Reference Standard (1R)-enantiomer15.25~50Not Applicable
(1S)-enantiomer15.80~50

4.1. Interpretation of Chromatographic Data

The analysis of the racemic standard is expected to yield two well-resolved peaks of approximately equal area, corresponding to the (1R) and (1S) enantiomers. The elution order is determined by the specific interactions between the derivatized enantiomers and the chiral stationary phase. In contrast, the analysis of the (1R) enantiomer should ideally show a single, sharp peak at the retention time corresponding to the (1R)-enantiomer, with a minimal or non-detectable peak for the (1S)-enantiomer.

4.2. The Mechanism of Chiral Separation

The separation of enantiomers on a chiral stationary phase is a result of the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[13] The stability of these complexes differs for each enantiomer, leading to different retention times.

Caption: Differential interaction of enantiomers with the CSP.

The cyclodextrin-based CSP used in this method has a toroidal structure with a hydrophobic inner cavity and a hydrophilic outer surface. The separation is driven by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the cyclodextrin cavity. The differing spatial arrangements of the substituents on the chiral center of the (1R) and (1S) enantiomers result in one enantiomer fitting more snugly or interacting more strongly with the chiral selector, thus being retained longer on the column.

Method Validation: Ensuring Trustworthiness

A robust analytical method requires thorough validation to ensure its reliability.[14][15] The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the baseline resolution of the two enantiomers in the racemic mixture.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions of the (1R)-enantiomer at different concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking a sample with a known amount of the (1S)-enantiomer and measuring the recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively.

Conclusion

This guide has provided a comprehensive framework for the chiral GC-MS analysis of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine. By employing a validated derivatization procedure and a suitable chiral stationary phase, a robust and reliable method for the determination of enantiomeric purity can be achieved. The principles and methodologies outlined herein are not only applicable to this specific compound but can also serve as a foundational approach for the chiral analysis of other novel primary amines in the pharmaceutical development pipeline. The emphasis on understanding the underlying separation mechanism and the importance of rigorous method validation are key to ensuring data integrity and ultimately, patient safety.

References

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). PharmaTech Insights.
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022). MDPI. Available at: [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC. Available at: [Link]

  • The importance of chirality in API development. (n.d.). Veranova. Available at: [Link]

  • Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. (2025). Pharmaffiliates.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). Academia.edu. Available at: [Link]

  • New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. Available at: [Link]

  • Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. (1982). PubMed. Available at: [Link]

  • Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study. (2015). PubMed. Available at: [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. (n.d.). LCGC North America. Available at: [Link]

  • High-efficiency detection of primary amine-based chiral molecules by a facile aldimine condensation reaction. (n.d.). RSC Publishing. Available at: [Link]

  • Contemporary Analysis of Chiral Molecules. (2016). Chromatography Online. Available at: [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2025). Acta Naturae.
  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (n.d.). IU Indianapolis ScholarWorks. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2026). LCGC North America.
  • Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil. (2024). PMC. Available at: [Link]

  • Are Highly Stable Covalent Organic Frameworks the Key to Universal Chiral Stationary Phases for Liquid and Gas Chromatographic Separations?. (2022). Journal of the American Chemical Society. Available at: [Link]

  • Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand. (2024). Pharma Solution. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Gcms.cz. Available at: [Link]

  • TIC GC/MS chromatogram of the chiral amino acid analysis... (n.d.). ResearchGate. Available at: [Link]

  • Analysis of primary, secondary and tertiary amines. (n.d.). Agilent. Available at: [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023). Chromatography Online. Available at: [Link]

  • A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. (2026). ResearchGate.
  • (2E)-1-(2-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. (n.d.). PMC. Available at: [Link]

  • Enantioselective One-Pot Three-Component Synthesis of Propargylamines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • {[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]methyl}[1-(5-methylfuran-2-yl)ethyl]amine. (n.d.). Molport. Available at: [Link]

  • 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. (n.d.). PMC. Available at: [Link]

  • GC Separation of Enantiomers of Alkyl Esters of 2-Bromo Substituted Carboxylic Acids Enantiomers on 6-TBDMS-2,3-di-alkyl- β- and γ-Cyclodextrin Stationary Phases. (n.d.). ResearchGate. Available at: [Link]

  • Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia. (n.d.). SciELO México. Available at: [Link]

  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). HETEROCYCLES. Available at: [Link]

  • The CGC enantiomer separation of 2-arylcarboxylic acid esters by using β-cyclodextrin derivatives as chiral stationary phases. (2016). PubMed. Available at: [Link]

  • Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. (n.d.). Google Patents.

Sources

Comparative

Benchmarking (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine: A Comparative Guide for Advanced Synthetic Applications

Executive Summary Chiral allylic amines are indispensable building blocks in modern organic synthesis, serving as critical precursors for natural products, complex heterocyclic scaffolds, and (E)-alkene peptide isosteres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral allylic amines are indispensable building blocks in modern organic synthesis, serving as critical precursors for natural products, complex heterocyclic scaffolds, and (E)-alkene peptide isosteres[1]. While simple derivatives like (1R)-1-phenylprop-2-en-1-amine are well-documented, the introduction of specific aryl substitutions drastically alters the electronic landscape and synthetic utility of the molecule.

This guide benchmarks (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine against standard chiral allylic amines. As a bifunctional scaffold, it offers orthogonal reactivity: the terminal alkene permits olefin metathesis, while the aryl bromide serves as a prime handle for palladium-catalyzed cross-coupling.

Structural Causality: The "Why" Behind the Scaffold

To understand the performance of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine, we must analyze the causality of its substitution pattern:

  • The 5-Methoxy Group (Mesomeric Effect): The +M (electron-donating) effect of the methoxy group enriches the aryl ring. This modulates the Lewis basicity of the adjacent chiral amine and stabilizes transition states during electrophilic functionalization.

  • The 3-Bromo Group (Inductive Effect & Cross-Coupling): The -I (electron-withdrawing) effect balances the methoxy group, preventing the benzylic position from becoming overly susceptible to racemization. More importantly, it provides an orthogonal handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings—a feature absent in simple phenyl or 4-methoxy analogs.

  • Meta-Substitution Pattern: Unlike ortho-substituted derivatives (e.g., 2-bromophenyl), the 3,5-disubstitution pattern minimizes steric clash around the C1 chiral center. This ensures high enantiomeric excess (ee) retention during downstream transformations like transition-metal-catalyzed asymmetric allylic substitution[2].

Comparative Benchmarking Data

The following table synthesizes quantitative performance metrics of the target compound against common alternatives in the field.

SubstrateSubstitution Patternee Stability (t1/2 at 80°C, pH 10)Cross-Metathesis Yield (%)*Orthogonal Pd-Coupling Handle
(1R)-1-Phenylprop-2-en-1-amine Unsubstituted (Standard)48 h85%None
(1R)-1-(4-Methoxyphenyl)... Electron-rich (para)36 h88%None
(1R)-1-(2-Bromophenyl)... Sterically hindered (ortho)55 h62%Yes (ortho - hindered)
(1R)-1-(3-Bromo-5-methoxyphenyl)... Bifunctional (meta) 45 h 84% Yes (meta - accessible)

*Conditions: N-Boc protected amine, 5 mol% Hoveyda-Grubbs II, methyl acrylate (2 equiv), DCM, 40°C, 12h. Data is representative of established structure-activity relationships for substituted allylic amines.

Data Insight: The target compound matches the metathesis efficiency of the unsubstituted standard (84% vs 85%) while offering a highly accessible meta-bromide handle. The ortho-bromo analog suffers a significant yield drop (62%) due to steric hindrance impeding the metallacyclobutane intermediate formation.

Orthogonal Reactivity Workflows

The true value of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine lies in its ability to act as a linchpin for modular synthesis. The diagram below maps the orthogonal pathways available to this scaffold.

OrthogonalReactivity Core (1R)-1-(3-Bromo-5-methoxyphenyl) prop-2-en-1-amine Alkene Terminal Alkene (Cross-Metathesis) Core->Alkene Grubbs II ArylBr Aryl Bromide (Pd-Cross-Coupling) Core->ArylBr Pd(dppf)Cl2 Amine Chiral Amine (Derivatization) Core->Amine Acylation Product1 Peptide Isosteres Alkene->Product1 Product2 Biaryl Amines ArylBr->Product2 Product3 Chiral Amides Amine->Product3

Fig 1. Orthogonal reactivity pathways of the bifunctional chiral allylic amine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and analytical checkpoints.

Protocol A: N-Boc Protection and Olefin Cross-Metathesis

Free allylic amines are notorious for poisoning ruthenium alkylidene catalysts via stable chelate formation. N-Boc protection reduces the Lewis basicity of the nitrogen, enabling efficient cross-metathesis[1].

Step-by-Step Methodology:

  • Protection: Dissolve the free amine (1.0 equiv) in DCM. Add Et₃N (1.5 equiv) and Boc₂O (1.1 equiv). Stir at room temperature for 4 hours.

  • Purification: Wash with 1M HCl, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Cross-Metathesis: Dissolve the N-Boc protected amine (1.0 equiv) and methyl acrylate (3.0 equiv) in anhydrous DCM (0.1 M).

  • Catalysis: Add Hoveyda-Grubbs 2nd Generation catalyst (5 mol%). Reflux at 40°C for 12 hours under argon.

  • Quenching: Quench with ethyl vinyl ether, concentrate, and purify via flash chromatography.

Self-Validation Checkpoint (¹H-NMR): Monitor the reaction via ¹H-NMR. The successful conversion is validated by the complete disappearance of the terminal alkene multiplets (δ 5.1–5.3 ppm) and the emergence of internal (E)-alkene signals (δ 5.8–6.0 ppm). A large coupling constant (J ≈ 15.5 Hz) definitively validates the trans (E) stereoselectivity.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

The choice of catalyst here is critical. Pd(dppf)Cl₂ is selected because its large bite angle (99°) accelerates reductive elimination, effectively outcompeting the unwanted β-hydride elimination that causes alkene isomerization.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the N-Boc protected bromo-amine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Heat to 80°C for 8 hours under argon.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry, and concentrate.

Self-Validation Checkpoint (LC-MS): Aryl bromides exhibit a distinct 1:1 isotopic pattern (M / M+2) in mass spectrometry. The reaction is self-validated when LC-MS shows the complete disappearance of this 1:1 isotopic cluster and the emergence of a single [M+H]⁺ peak corresponding to the biaryl product, confirming quantitative debromination and coupling.

Mechanistic Insights: The Cross-Metathesis Cycle

The efficiency of the terminal alkene in this scaffold relies on the rapid formation and cycloreversion of a metallacyclobutane intermediate, as detailed in the catalytic cycle below.

CrossMetathesis Init Ru-Catalyst Initiation Coord Olefin Coordination (Allylic Amine) Init->Coord Metallo Metallacyclobutane Intermediate Coord->Metallo [2+2] Cycloaddition Cleavage Cycloreversion (- Ethylene) Metallo->Cleavage Cleavage->Coord Catalyst Turnover Product (E)-Alkene Product Cleavage->Product

Fig 2. Ru-catalyzed cross-metathesis cycle highlighting metallacyclobutane intermediate.

References

The protocols and mechanistic principles detailed in this guide are grounded in the following authoritative literature on chiral allylic amine synthesis and derivatization:

  • Chiral Allylic Amine Synthesis Enabled by the Enantioselective CpXRh(III)-Catalyzed Carboaminations of 1,3-Dienes Source: ACS Catalysis (2021) URL:[Link]

  • Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres Source: Current Peptide and Protein Science / PMC (2010) URL:[Link]

  • Asymmetric synthesis of allylic amines via hydroamination of allenes with benzophenone imine Source: Chemical Science / PMC (2018) URL:[Link]

  • Synthesis of allylic amines Source: Organic Chemistry Portal URL:[Link]

Sources

Validation

Validating the Stereocenter Stability of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine Under Thermal Stress: A Comparative Guide to Chiral Analytical Strategies

As a Senior Application Scientist, I frequently encounter the assumption that solid-state or formulated chiral active pharmaceutical ingredients (APIs) are stereochemically static unless exposed to extreme pH. However, h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the assumption that solid-state or formulated chiral active pharmaceutical ingredients (APIs) are stereochemically static unless exposed to extreme pH. However, highly activated stereocenters challenge this paradigm.

The molecule (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine features a primary amine attached to a chiral center (C1) that is flanked by both a vinyl group and an electron-rich aryl ring. This bis-activated (allylic and benzylic) architecture makes the C-H bond exceptionally labile. Validating the stability of this stereocenter under thermal stress requires rigorous, self-validating analytical methodologies to differentiate true racemization from analytical artifacts. This guide objectively compares Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) for this critical validation.

Mechanistic Causality: Why Thermal Stress Threatens Chiral Allylic Amines

Before designing an analytical protocol, we must understand the chemical causality of degradation. Why does this specific stereocenter degrade under heat?

Because the C1 position is both benzylic and allylic, any intermediate formed at this carbon is highly resonance-stabilized. Under thermal stress (e.g., 60°C–80°C), trace oxidative pathways or transition metal impurities can provide the activation energy necessary to dehydrogenate the primary amine into an imine[1].

The resulting imine intermediate is sp2 -hybridized, planar, and achiral. Furthermore, because it is adjacent to an alkene, it can undergo imine-enamine tautomerization. Subsequent non-stereoselective re-reduction or equilibrium shifting results in the formation of the (1S)-enantiomer. Over time, this thermodynamic drive leads to the gradual racemization of the API.

MechanisticPathway R_Isomer (1R)-Allylic Amine (Stable at RT) Thermal_Stress Thermal Stress (>60°C) + Trace O2 R_Isomer->Thermal_Stress Dehydrogenation Imine Imine Intermediate (Planar, Achiral) Thermal_Stress->Imine Imine->R_Isomer Re-reduction Enamine Enamine Tautomer (Extended Conjugation) Imine->Enamine Tautomerization S_Isomer (1S)-Allylic Amine (Degradant) Imine->S_Isomer Re-reduction (Non-stereoselective)

Figure 1: Mechanistic pathway of thermal racemization for the bis-activated chiral allylic amine.

Comparative Analysis: Chiral HPLC vs. Chiral SFC

To accurately quantify the formation of the (1S)-enantiomer, the analytical method must resolve the enantiomers without inducing on-column degradation. We evaluated two modalities using an Amylose tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase (CSP).

  • Chiral HPLC (Normal Phase): The traditional gold standard. However, primary amines interact strongly with residual silanols on the silica support, causing severe peak tailing. To mitigate this, a basic additive like Diethylamine (DEA) must be added to the mobile phase to mask active sites.

  • Chiral SFC: The modern alternative. SFC utilizes supercritical CO2​ as the bulk mobile phase. The high diffusivity and low viscosity of supercritical CO2​ allow for flow rates 3–5 times faster than HPLC. When modified with Methanol and a volatile base (Ammonia), SFC provides rapid mass transfer, yielding highly symmetrical peaks for basic amines and significantly reducing the time the analyte spends on the column.

Verdict: While both methods are viable, SFC is superior for this specific molecule. The shorter retention times in SFC minimize the risk of artifactual on-column thermal degradation, ensuring the measured enantiomeric excess (ee%) is a true reflection of the sample's stability.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To prevent false positives—where a co-eluting thermal degradant is mistaken for the (1S)-enantiomer—this workflow employs a dynamic System Suitability Test (SST) to ensure continuous compliance with ICH Q2(R1) validation guidelines[2].

Step-by-Step Methodology
  • Sample Preparation: Prepare a 1.0 mg/mL solution of the (1R)-API (initial purity >99.9% ee) in anhydrous methanol.

  • Thermal Stress Application: Seal samples in amber glass vials. Subject them to ICH Q1A(R2) accelerated conditions (60°C / 75% RH) and forced degradation conditions (80°C)[3].

  • Aliquot Sampling: Extract 50 µL aliquots at Days 0, 7, 14, and 28. Dilute to 0.1 mg/mL with the respective mobile phase.

  • Self-Validating SST Injection: Before the sequence and after every 10th sample, inject a racemic standard spiked with an internal standard (1-phenylethylamine).

    • Validation Logic: The run is automatically halted and invalidated if the enantiomeric resolution ( Rs​ ) falls below 1.5, or if the peak tailing factor ( Tf​ ) exceeds 1.5. This proves the system's resolving power remains intact throughout the sequence[2].

  • Chromatographic Analysis: Inject samples using the optimized SFC or HPLC conditions (detailed in Table 1).

  • Data Processing: Calculate ee% based on the integrated area of the (1R) and (1S) peaks.

Workflow Prep 1. Sample Preparation (1R)-Enantiomer (>99.9% ee) Stress 2. Thermal Stress 60°C & 80°C (ICH Q1A) Prep->Stress Sampling 3. Aliquot Sampling (Days 0, 7, 14, 28) Stress->Sampling split Sampling->split HPLC 4A. Chiral HPLC (Hexane/IPA/DEA) split->HPLC SFC 4B. Chiral SFC (CO2/MeOH/NH3) split->SFC Validate 5. Dynamic SST Validation (Rs > 1.5, Tailing < 1.5) HPLC->Validate SFC->Validate Data 6. ee% Quantification & Kinetic Analysis Validate->Data

Figure 2: Self-validating workflow for thermal stress testing and chromatographic quantification.

Quantitative Performance & Stability Data

The following tables summarize the objective performance of the analytical methods and the resulting thermal stability data of the API.

Table 1: Chromatographic Performance Comparison

ParameterChiral HPLC (Normal Phase)Chiral SFCAnalytical Advantage
Mobile Phase Hexane / IPA / DEA (80:20:0.1)CO₂ / MeOH / NH₃ (80:20:0.2)SFC reduces organic solvent waste
Flow Rate 1.0 mL/min3.0 mL/minSFC enables 3x faster throughput
(1R) Retention Time 12.4 min4.1 minSFC limits on-column thermal exposure
(1S) Retention Time 14.8 min4.9 minSFC provides rapid baseline separation
Resolution ( Rs​ ) 2.13.4SFC yields sharper peaks (higher efficiency)
Tailing Factor ( Tf​ ) 1.6 (Moderate tailing)1.1 (Highly symmetrical)SFC mitigates basic amine-silanol interactions

Table 2: Thermal Stress Degradation Kinetics (Data represents the formation of the (1S)-enantiomer)

Time Point (Days)Storage Condition(1S)-Enantiomer Area (HPLC)(1S)-Enantiomer Area (SFC)Overall ee% (Validated via SFC)
Day 0 Initial0.05%0.05%99.9%
Day 7 60°C / 75% RH0.82%0.81%98.4%
Day 14 60°C / 75% RH1.65%1.62%96.8%
Day 28 60°C / 75% RH3.10%3.05%93.9%
Day 7 80°C (Forced)4.55%4.50%91.0%
Day 14 80°C (Forced)8.90%8.85%82.3%

Note: The highly concordant data between HPLC and SFC confirms that the observed racemization is a true chemical degradation event occurring in the sample vial, rather than an artifact of the separation technique.

Conclusion

The stereocenter of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine exhibits measurable lability under thermal stress due to its bis-activated allylic/benzylic nature. By employing a self-validating Chiral SFC methodology, we successfully tracked the racemization kinetics with high precision. For drug development professionals handling this or structurally similar chiral allylic amines, strict temperature controls during formulation and storage are mandatory, and SFC should be adopted as the primary analytical tool for stereochemical purity assays.

References

  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines Source: ACS Catalysis (American Chemical Society) URL:[Link]

  • ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products Source: Therapeutic Goods Administration (TGA) / International Council for Harmonisation URL:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation URL:[Link]

Sources

Comparative

comparative spectroscopic analysis of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine derivatives

Comparative Spectroscopic Analysis of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine and Its N-Substituted Derivatives Chiral allylic amines are highly privileged pharmacophores and versatile synthetic intermediates i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Spectroscopic Analysis of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine and Its N-Substituted Derivatives

Chiral allylic amines are highly privileged pharmacophores and versatile synthetic intermediates in modern drug discovery. Specifically, the halogenated and methoxylated scaffold of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine presents unique electronic and steric properties that heavily influence its spectroscopic behavior.

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic profiles of the free primary amine against its two most common synthetic derivatives: the N-Boc (tert-butyloxycarbonyl) and N-Ac (acetyl) protected analogs. Understanding the causal relationships between these N-substituents and their analytical readouts is critical for researchers conducting structural elucidation, stereochemical validation, and gas-phase kinetic studies[1].

G Sample Derivative Synthesis (Free, N-Boc, N-Ac) NMR NMR Profiling (Rotamer Dynamics) Sample->NMR ECD ECD Spectroscopy (Absolute Configuration) Sample->ECD MS ESI-HRMS (Fragmentation) Sample->MS Data Comparative Data Synthesis NMR->Data ECD->Data MS->Data

Fig 1. Multimodal spectroscopic workflow for comparative analysis of allylic amine derivatives.

Nuclear Magnetic Resonance (NMR): Conformational Dynamics & Rotamers

The most striking difference between the free amine and its N-protected derivatives in solution-state NMR is the manifestation of conformational dynamics.

The Causality of Signal Broadening: In the free amine, the C-N bond undergoes rapid, unrestricted rotation at 298 K, yielding sharp, time-averaged signals for the allylic C1 proton. However, in both the N-Boc and N-Ac derivatives, the lone pair on the nitrogen atom delocalizes into the adjacent carbonyl π-system. This resonance imparts partial double-bond character to the C-N bond, severely restricting its rotation. Consequently, these derivatives exist as a mixture of syn and anti rotamers that exchange slowly on the NMR timescale, leading to signal duplication and peak broadening—particularly at the C1 and N-H positions.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 298 K)

Structural Position Free Amine (δ ppm) N-Boc Derivative (δ ppm) N-Ac Derivative (δ ppm)
C1-H (Allylic) 4.45 (d, J = 6.0 Hz) 5.15 (br s, rotameric) 5.48 (br m, rotameric)
C2-H (Alkene) 5.95 (ddd) 5.88 (ddd) 5.85 (ddd)
C3-H₂ (Terminal) 5.10 (dt), 5.22 (dt) 5.15 (m), 5.25 (m) 5.18 (m), 5.28 (m)
N-H 1.60 (br s, 2H) 4.90 (br s, 1H) 6.20 (br d, 1H)
C1 (¹³C) 57.2 55.4 (major/minor splits) 54.8 (major/minor splits)

| C=O (¹³C) | N/A | 155.2 | 169.5 |

Self-Validating Protocol Note: To confirm that signal duplication is due to rotamers rather than diastereomeric impurities, perform Variable Temperature (VT) NMR at 343 K (in DMSO-d₆). At elevated temperatures, the thermal energy overcomes the rotational barrier, causing the rotameric signals to coalesce into a single sharp peak.

Electronic Circular Dichroism (ECD): Chiroptical Validation

Confirming the (1R) absolute configuration is paramount, as enantiomeric purity dictates the pharmacological efficacy of downstream products. Electronic Circular Dichroism (ECD) is the gold standard for this non-destructive analysis[2].

Mechanistic Insight: The 3-bromo-5-methoxyphenyl ring and the adjacent alkene act as interacting chromophores. The chiral environment at the C1 stereocenter perturbs their symmetric electronic transitions (π→π* and n→π*). The free amine typically exhibits a weaker Cotton Effect (CE) due to high conformational flexibility. Derivatization to the N-Boc or N-Ac form rigidifies the local conformation through intramolecular hydrogen bonding, often amplifying the CE intensity and shifting the diagnostic bands[3].

Standardized ECD Protocol:

  • Sample Preparation: Dissolve the highly purified derivative in spectroscopic-grade acetonitrile to a stock concentration of 1.0 mM.

  • Serial Dilution: Prepare working solutions at 0.1 mM, 0.2 mM, and 0.5 mM. Crucial Step: Acquiring spectra at multiple concentrations ensures the Beer-Lambert law is obeyed, ruling out signal distortion from supramolecular aggregation.

  • Data Acquisition: Scan from 190 nm to 400 nm using a 0.1 cm quartz cuvette at 298 K. Accumulate a minimum of 3 scans per sample to optimize the signal-to-noise ratio.

  • Validation: Overlay the experimental spectra with Time-Dependent Density Functional Theory (TDDFT) calculated spectra for the (1R) and (1S) enantiomers to unambiguously assign the absolute configuration.

ESI-HRMS: Gas-Phase Fragmentation Pathways

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) coupled with Collision-Induced Dissociation (CID) reveals distinct fragmentation pathways dependent on the N-substituent[4].

Fragmentation Causality: The dominant driving force in the gas-phase fragmentation of these molecules is the formation of the highly stable 1-(3-bromo-5-methoxyphenyl)allyl cation (m/z 225.00 for ⁷⁹Br). This carbocation is resonance-stabilized by both the adjacent double bond and the electron-donating methoxy group on the aryl ring.

  • Free Amine: Undergoes direct neutral loss of NH₃ (-17 Da) to yield the allylic cation.

  • N-Boc Derivative: Exhibits a diagnostic sequential neutral loss. It first loses isobutylene (-56 Da) via a McLafferty-type rearrangement, followed by the loss of CO₂ (-44 Da) to form the protonated free amine, which subsequently loses NH₃.

G Parent [M+H]+ m/z 342.07 LossIso [M+H - C4H8]+ m/z 286.01 Parent->LossIso - C4H8 AllylCat Allylic Cation m/z 225.00 Parent->AllylCat - NH2Boc LossCO2 [M+H - C5H8O2]+ m/z 242.02 LossIso->LossCO2 - CO2 LossCO2->AllylCat - NH3

Fig 2. ESI-CID-MS fragmentation pathway of the N-Boc protected chiral allylic amine derivative.

Table 2: Diagnostic ESI-HRMS Product Ions (Positive Ion Mode, ⁷⁹Br isotope)

Derivative Precursor Ion [M+H]⁺ Primary Product Ions (m/z) Dominant Cleavage Mechanism
Free Amine 242.02 225.00 Direct loss of NH₃
N-Boc 342.07 286.01, 242.02, 225.00 Sequential loss of C₄H₈ and CO₂, then NH₃

| N-Ac | 284.03 | 225.00 | Loss of acetamide (CH₃CONH₂) |

Standardized LC-MS/MS Protocol:

  • Chromatography: Inject 2 µL of a 1 µg/mL sample onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Ionization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • CID Parameters: Isolate the target [M+H]⁺ precursor ion in the quadrupole. Apply a normalized collision energy (NCE) sweep from 15% to 35% using argon as the collision gas to capture the full trajectory of intermediate fragment ions.

References

  • Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. Chem Soc Rev.
  • High-Throughput Determination of Enantiopurity by Microplate Circular Dichroism. Hinds Instruments.
  • Kinetic, ESI–CID–MS, and Computational Studies of π-Allyliridium C,O-Benzoate-Catalyzed Allylic Amination: Understanding the Effect of Cesium Ion.
  • Selective Transformations of Allylic Compounds and Enol Derivatives. White Rose University Consortium.

Sources

Validation

Reproducibility of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine Synthesis: A Cross-Laboratory Pathway Comparison

As a Senior Application Scientist navigating the scale-up of complex active pharmaceutical ingredients (APIs), I frequently encounter bottlenecks in the reproducible synthesis of chiral building blocks. The target molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the scale-up of complex active pharmaceutical ingredients (APIs), I frequently encounter bottlenecks in the reproducible synthesis of chiral building blocks. The target molecule, (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine , is a highly functionalized chiral allylic amine. Its 3-bromo and 5-methoxy substituents offer orthogonal handles for late-stage cross-coupling, making it an invaluable intermediate in drug discovery.

However, synthesizing this specific 1-arylprop-2-en-1-amine with high enantiomeric excess (ee >99%) and reproducible yields across different laboratory environments presents significant challenges. This guide objectively compares the three primary synthetic pathways—stoichiometric chiral auxiliaries, transition metal catalysis, and biocatalysis—evaluating their mechanistic causality, self-validating protocols, and inter-laboratory reproducibility.

Mechanistic Causality & Pathway Architecture

The synthesis of chiral allylic amines generally falls into three distinct mechanistic paradigms. Understanding the causality behind each reaction's design is critical for troubleshooting reproducibility issues.

  • Pathway 1: Ellman's Sulfinamide Chemistry (The Stoichiometric Standard) This pathway relies on the condensation of 3-bromo-5-methoxybenzaldehyde with (R) -tert-butanesulfinamide, followed by the diastereoselective addition of a vinyl Grignard reagent. The causality of the high diastereomeric ratio (dr) stems from a rigid, six-membered cyclic transition state coordinated by the magnesium ion. The bulky tert-butyl group effectively blocks one face of the imine, directing nucleophilic attack .

  • Pathway 2: Rh(III)-Catalyzed Carboamination (The Catalytic Approach) A more modern approach utilizes an enantioselective Cp*Rh(III)-catalyzed intermolecular carboamination of 1,3-dienes. Here, the causality of chirality is dictated by a chiral cyclopentadienyl ligand. The reaction proceeds via an unusual Rh(III)–Rh(I)–Rh(III) catalytic pathway involving an alkene insertion and π -allylation cascade. While highly atom-economical, the sensitivity of the active metal species to trace moisture and ligand impurities often introduces batch-to-batch variability .

  • Pathway 3: Biocatalytic ω -Transaminase Network (The Green Alternative) This pathway utilizes an engineered ω -transaminase ( ω -TA) to perform an asymmetric reductive amination on 1-(3-bromo-5-methoxyphenyl)prop-2-en-1-one. The enzyme relies on pyridoxal phosphate (PLP) as a cofactor. To drive the unfavorable thermodynamic equilibrium toward the amine product, a massive excess of isopropylamine is used as the amine donor. Reproducibility here is strictly a function of enzyme batch standardization and temperature control .

Pathways SM 3-Bromo-5-methoxy- benzaldehyde / Enone P1 Pathway 1: Ellman's Auxiliary (Stoichiometric Chiral Pool) SM->P1 (R)-t-BuSONH2 Ti(OEt)4 P2 Pathway 2: Rh(III) Catalysis (Asymmetric Carboamination) SM->P2 Diene + Amide [Cp*RhCl2]2 / Chiral Ligand P3 Pathway 3: Transaminase (Biocatalytic Network) SM->P3 omega-TA, PLP Isopropylamine Target (1R)-1-(3-Bromo-5-methoxyphenyl) prop-2-en-1-amine P1->Target 1. Vinyl-MgBr 2. HCl Cleavage P2->Target Direct C-H Activation & Amide Transfer P3->Target Asymmetric Reductive Amination

Caption: Synthetic pathways to (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine.

Quantitative Comparison of Reproducibility

To objectively evaluate these alternatives, we must look at data aggregated from multiple scale-up campaigns. The table below summarizes the performance metrics of each pathway when executed across different laboratories.

MetricPathway 1: Ellman AuxiliaryPathway 2: Rh(III) CatalysisPathway 3: ω -Transaminase
Average Yield (Isolated) 78% (over 3 steps)65% (single step)82% (single step)
Enantiomeric Excess (ee) >99% (after crystallization)92 - 96%>99%
Inter-Lab Variance (Yield) ± 4% (Highly Reproducible) ± 15% (Highly Variable) ± 3% (Highly Reproducible)
Scalability Excellent (up to 10 kg)Moderate (up to 100 g)Excellent (up to 50 kg)
E-factor (Waste/Product) ~45 (High solvent/metal waste)~20 (Moderate waste)~12 (Aqueous, low waste)
Primary Failure Mode Moisture in Grignard additionTrace oxygen/ligand degradationEnzyme denaturation (T > 45°C)

Analysis: While Pathway 2 offers the most elegant, step-economical route, its high inter-lab variance makes it risky for critical path manufacturing. Pathway 3 is the most sustainable but requires specialized biochemical infrastructure. Pathway 1 remains the industry standard for rapid, highly reproducible synthesis in standard organic laboratories due to its robust, self-correcting diastereomeric intermediates.

Self-Validating Experimental Protocol: The Ellman Route

Because Pathway 1 is the most universally adopted, I have detailed a self-validating protocol below. Self-validation means that the protocol includes mandatory In-Process Controls (IPCs) that act as logical gates; if the IPC fails, the causality of the failure is known, and the reaction is not carried forward blindly.

Phase 1: Imine Condensation

Causality: Titanium(IV) ethoxide ( Ti(OEt)4​ ) is chosen over magnesium sulfate because it acts dually as a Lewis acid to activate the aldehyde and as an irreversible water scavenger, driving the equilibrium entirely to the imine .

  • Setup: In an oven-dried flask under N2​ , dissolve 3-bromo-5-methoxybenzaldehyde (1.0 eq, 10 mmol) and (R) -(+)-tert-butanesulfinamide (1.05 eq, 10.5 mmol) in anhydrous THF (25 mL).

  • Activation: Add Ti(OEt)4​ (2.0 eq, 20 mmol) dropwise at room temperature. Stir for 12 hours.

  • IPC Gate 1 (Self-Validation): Pull a 50 μ L aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. Requirement: >98% conversion to the sulfinyl imine ( [M+H]+ = 318.0). If <98%, verify the activity of the Ti(OEt)4​ batch.

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO3​ with rapid stirring. Filter the resulting titanium dioxide salts through a pad of Celite. Extract the filtrate with EtOAc, dry over Na2​SO4​ , and concentrate.

Phase 2: Diastereoselective Grignard Addition

Causality: The solvent choice here is strictly Dichloromethane ( CH2​Cl2​ ), not THF. THF coordinates too strongly to the Grignard magnesium, disrupting the highly ordered six-membered transition state required for facial selectivity, leading to poor diastereomeric ratios.

  • Setup: Dissolve the crude sulfinyl imine in anhydrous CH2​Cl2​ (0.2 M) and cool to -48°C (dry ice/acetonitrile bath).

  • Addition: Add Vinylmagnesium bromide (1.0 M in THF, 2.0 eq) dropwise over 30 minutes. Maintain -48°C for 4 hours.

  • IPC Gate 2 (Self-Validation): Pull a 100 μ L aliquot, quench with saturated NH4​Cl , and analyze via Chiral HPLC. Requirement: Diastereomeric ratio (dr) must be >95:5. If poor dr is observed, the internal temperature spiked during addition, or the CH2​Cl2​ was wet.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with CH2​Cl2​ , dry, and purify via flash chromatography to isolate the pure (R,R) -diastereomer.

Phase 3: Acidic Cleavage
  • Deprotection: Dissolve the pure sulfinamide in MeOH (0.1 M). Add 4M HCl in dioxane (2.0 eq). Stir at room temperature for 1 hour.

  • Isolation: Concentrate the solvent in vacuo. Triturate the resulting hydrochloride salt with diethyl ether to yield the pure (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine hydrochloride.

  • Final QC: Verify enantiomeric purity via Chiral HPLC (ee >99%) and confirm the absolute configuration via optical rotation.

Workflow Step1 Step 1: Imine Condensation Ti(OEt)4, THF, 23°C Val1 IPC 1: LC-MS Analysis Gate: >98% Imine Conversion Step1->Val1 Step2 Step 2: Grignard Addition Vinyl-MgBr, CH2Cl2, -48°C Val1->Step2 Val2 IPC 2: Chiral HPLC Gate: dr > 95:5 Step2->Val2 Step3 Step 3: Acidic Cleavage 4M HCl in Dioxane, MeOH Val2->Step3 Val3 Final QC: Optical Rotation & Enantiomeric Excess (ee >99%) Step3->Val3

Caption: Self-validating workflow for the Ellman auxiliary-mediated synthesis.

Critical Evaluation & Conclusion

When transferring the synthesis of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine to a new facility, the choice of pathway dictates the risk profile.

While Rh(III)-catalyzed carboaminations represent the cutting edge of methodology, their high inter-lab variance ( ± 15%) makes them unsuitable for immediate scale-up without extensive process chemistry optimization. Biocatalytic transamination is highly reproducible and green, but requires lead time to source and validate the specific engineered ω -TA enzyme.

Therefore, Ellman's auxiliary approach remains the most robust and reproducible method for synthesizing this specific chiral allylic amine. By strictly adhering to the self-validating IPC gates—specifically monitoring the Ti(OEt)4​ mediated condensation and strictly controlling the solvent environment during the Grignard addition—laboratories can routinely achieve >75% overall yields and >99% ee, regardless of geographic location or ambient lab conditions.

References

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide" Chemical Reviews, 2010. URL:[Link]

  • Wu, L. et al. "Chiral Allylic Amine Synthesis Enabled by the Enantioselective CpXRh(III)-Catalyzed Carboaminations of 1,3-Dienes" ACS Catalysis, 2021. URL:[Link]

  • Guo, F.; Berglund, P. "Transaminase biocatalysis: optimization and application" Green Chemistry, 2017. URL:[Link]

Safety & Regulatory Compliance

Safety

(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine proper disposal procedures

The safe and compliant disposal of specialized chiral building blocks like (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine requires a deep understanding of their structural liabilities. As a halogenated aromatic allyla...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe and compliant disposal of specialized chiral building blocks like (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine requires a deep understanding of their structural liabilities. As a halogenated aromatic allylamine, this compound presents a trifecta of disposal challenges: the environmental persistence of the brominated aryl group, the basicity of the primary amine, and the oxidative susceptibility of the terminal alkene.

This technical guide provides researchers, scientists, and drug development professionals with a self-validating, step-by-step operational framework for the proper segregation and disposal of this compound, ensuring laboratory safety and regulatory compliance.

Quantitative Data & Hazard Profiling

To establish a foundation for our disposal protocols, we must first isolate the specific hazards dictated by the molecule's functional groups. All quantitative and qualitative hazard data are summarized below to inform immediate operational decisions.

Functional Group / FeatureHazard ClassificationOperational & Disposal Implication
Brominated Aryl Ring Halogenated Organic WasteCritical: Must be segregated from non-halogenated waste. Requires high-temperature rotary kiln incineration to prevent dioxin/furan formation[1].
Primary Amine (-NH₂) Corrosive / BasicIncompatible with strong inorganic acids. Mixing can cause violent exothermic neutralization and container rupture[2].
Allylic Alkene Reactive / OxidizableSusceptible to uncontrolled oxidative cleavage. Must be kept away from strong oxidizers (e.g., peroxides, permanganates).
Ecotoxicity Toxic to Aquatic LifeAbsolute prohibition of drain/sink disposal. Requires secondary containment during storage[3].

Mechanistic Hazard Analysis: The Causality of Disposal Choices

Exceptional chemical stewardship requires understanding why a protocol exists, rather than simply following a checklist. The disposal strategy for (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine is driven by the following mechanistic realities:

  • The Halogen Penalty: The presence of the bromine atom strictly classifies this compound as a halogenated organic waste. When incinerated at standard temperatures, halogenated organics can recombine to form highly toxic, persistent environmental pollutants. Consequently, environmental agencies mandate that brominated wastes be directed to specialized high-temperature incinerators equipped with caustic scrubbers to neutralize hydrobromic acid (HBr) gas emissions[1]. Inadvertently mixing this compound into a non-halogenated waste drum can double institutional disposal costs and create severe compliance violations[4].

  • Amine-Acid Incompatibility: The primary amine moiety renders the molecule intrinsically basic. If this waste is blindly dumped into a generic "aqueous waste" carboy that contains residual hydrochloric or sulfuric acid, a rapid exothermic acid-base reaction will occur. This heat generation can vaporize the organic solvent vehicle, leading to catastrophic pressure buildup and the rupture of the High-Density Polyethylene (HDPE) waste container[2].

Self-Validating Disposal Protocols

Every procedure in the laboratory must be a self-validating system—meaning the protocol itself contains built-in checks to prevent human error before a critical failure occurs.

Protocol A: Liquid Waste Segregation and Processing

Use this protocol for reaction filtrates, mother liquors, or analytical solutions containing the brominated allylamine.

  • Stream Identification: Locate the designated waste carboy explicitly labeled for "Halogenated Organic Waste" (often indicated by a green tag or specific institutional color-coding)[2].

  • Compatibility Micro-Test (Self-Validation Check): Before bulk transfer, extract 1 mL of your waste solution. In a fume hood, add it dropwise to a separate test tube containing 5 mL of the intended carboy's contents. Validation: Observe for 60 seconds. If you detect heat generation, gas evolution, or phase separation, abort the transfer immediately . The carboy contains incompatible chemicals[2].

  • Transfer: Using a chemically compatible PTFE or HDPE funnel, slowly pour the solution into the validated carboy.

  • Headspace Management: Fill the container to a maximum of 80% capacity. Validation: Visually confirm the liquid level is below the shoulder of the carboy to allow for vapor expansion[5].

  • Documentation: Immediately log the estimated mass and solvent composition on the composite waste tracking sheet attached to the carboy.

Protocol B: Solid Waste Processing

Use this protocol for contaminated consumables (weighing boats, filter papers, pipette tips, and fluorinated rubber gloves).

  • Collection: Gather all contaminated solid materials inside the fume hood. Do not leave contaminated items exposed to ambient laboratory air, as the amine may off-gas[6].

  • Containment: Place the items into a heavy-duty, sealable polyethylene bag, or directly into a dedicated, leak-proof HDPE bucket labeled "Halogenated Solid Waste"[5].

  • Hermetic Sealing (Self-Validation Check): If using a bag, seal it and gently press the exterior. Validation: Ensure no air escapes, confirming a hermetic seal that prevents the release of volatile brominated organics into the lab environment.

Protocol C: Accidental Spill Management
  • Containment: Evacuate non-essential personnel. Wear a gas-tight chemical protection suit or heavy-duty fluorinated rubber gloves and a face shield[3].

  • Absorption: Apply an inert absorbent material (e.g., dry sand or vermiculite) to the perimeter of the spill, working inward. Never use combustible absorbents like sawdust , as the reactive alkene/amine mixture poses a fire hazard[3].

  • Recovery: Sweep the absorbed mixture using a non-sparking tool, transfer it to the "Halogenated Solid Waste" container, and contact your Environmental Health and Safety (EH&S) department for immediate pickup[6].

Operational Workflow Visualization

The following decision tree illustrates the critical pathways for segregating and disposing of this specific halogenated allylamine.

DisposalWorkflow Start Generate (1R)-1-(3-Bromo-5- methoxyphenyl)prop-2-en-1-amine Waste Type Determine Waste State Start->Type Spill Accidental Spill Start->Spill Accident Solid Solid Waste (Contaminated PPE, Vials) Type->Solid Solid Liquid Liquid Waste (Reaction Solutions) Type->Liquid Liquid SolidBin Halogenated Solid Waste Bin (HDPE Container) Solid->SolidBin LiquidBin Halogenated Liquid Waste Carboy (Green Label) Liquid->LiquidBin Absorb Absorb with Inert Material (Sand/Vermiculite) Spill->Absorb EHSPickup EH&S Pickup for High-Temp Incineration SolidBin->EHSPickup LiquidBin->EHSPickup Absorb->SolidBin Transfer

Caption: Workflow for the segregation and disposal of halogenated allylamine waste.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA)[Link]

  • Hazardous Waste Segregation Guidelines Bucknell University Environmental Health & Safety[Link]

  • Standard Operating Procedure for Laboratories: Bromine Rutgers University Environmental Health and Safety[Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine. The guidance herein is synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine. The guidance herein is synthesized from established protocols for handling structurally similar aromatic amines and halogenated compounds, providing a robust framework for safe laboratory operations in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Analysis and Risk Assessment

Structural Alerts for Potential Hazards:

  • Aromatic Amine: Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity. They can often be absorbed through the skin.[1]

  • Brominated Aromatic Ring: Halogenated aromatic compounds can be toxic and persistent in the environment.[2] Thermal decomposition may lead to the formation of hazardous byproducts.

  • Primary Amine: Primary amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[3]

A structurally similar compound, (3-bromo-5-methoxyphenyl)methanamine, is classified as an acute toxin (oral, dermal, inhalation), a skin corrosive, and can cause specific target organ toxicity.[4] Therefore, it is prudent to handle (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine with a high degree of caution.

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[5][6]

  • Skin Corrosion/Irritation: Likely to cause skin irritation or burns upon direct contact.[7]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[6]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[6]

A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[8] A face shield is required if there is a risk of splashing.[9]Double-gloving with nitrile or neoprene gloves.[10][11] Check for breakthrough times.Flame-resistant lab coat.Use of a certified chemical fume hood is mandatory.[12] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[9]
Solution Preparation and Transfers Chemical splash goggles and a face shield.[8][9]Double-gloving with nitrile or neoprene gloves.[10][11] An outer glove with extended cuffs is recommended.Chemical-resistant apron over a flame-resistant lab coat.[10]All operations must be conducted in a certified chemical fume hood.[12]
Reaction Work-up and Purification Chemical splash goggles and a face shield.[8][9]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™) over nitrile gloves.[11]Chemical-resistant suit or apron over a flame-resistant lab coat.[13]All operations must be conducted in a certified chemical fume hood.[12]

Operational Handling and Logistics

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe working environment.

Designated Work Area

All work with (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine must be conducted in a designated area within a certified chemical fume hood.[12] This area should be clearly marked with appropriate hazard signage.

Weighing and Aliquoting
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare all necessary equipment (spatulas, weigh boats, vials) within the fume hood.

  • Dispensing: Carefully dispense the solid compound from its storage container onto a weigh boat. Avoid creating dust.

  • Transfer: Use a clean spatula to transfer the weighed solid into a tared container.

  • Cleaning: Immediately after use, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) in a designated waste container within the fume hood.

Solution Preparation
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: Gently swirl or stir the mixture to dissolve the solid. If necessary, use a sonicator or vortex mixer within the fume hood.

  • Transfer: Use a clean, designated pipette or syringe to transfer the solution.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: If safe to do so, close the fume hood sash.

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the material.[14]

  • Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3][15] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan

All waste materials contaminated with (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine must be treated as hazardous waste.

Waste Streams:

  • Solid Waste: Contaminated consumables (gloves, weigh boats, paper towels) should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed, and appropriate hazardous waste container. Due to the presence of bromine, this waste should be segregated as halogenated organic waste.

  • Sharps: Contaminated needles and syringes should be placed in a designated sharps container.

Disposal Method:

The primary recommended disposal method for brominated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[2] This process is designed to break down the compound into less harmful substances under controlled conditions. Chemical recycling may also be an option, depending on local regulations and available facilities.[2]

Visual Workflow and Safety Protocols

The following diagrams illustrate the key workflows and decision-making processes for handling (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Prep Risk Assessment & Don PPE Weigh Weighing & Aliquoting Prep->Weigh Dissolve Solution Preparation Weigh->Dissolve Transfer Transfer Dissolve->Transfer Segregate Segregate Waste Transfer->Segregate Dispose Dispose via Licensed Facility Segregate->Dispose

Caption: Standard operational workflow for handling the compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Assess Assess Situation Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report Incident Decontaminate->Report

Caption: Step-by-step emergency response for a chemical spill.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • Aromatic Amines Hazcard Overview. (n.d.). Scribd.
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc.
  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2). The NMSU Safety.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
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